Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Description
The exact mass of the compound Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-68-6 | |
| Record name | 17673-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
This guide provides an in-depth exploration of the methodologies and analytical reasoning employed in the structural elucidation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis and comprehensive spectroscopic characterization of this target molecule, emphasizing the synergy of various analytical techniques to unambiguously determine its three-dimensional structure.
Introduction
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate, a diester derivative of a cyclohexene dicarboxylic acid, presents a compelling case study in stereochemical analysis. Its structure, defined by the trans configuration of the two methoxycarbonyl groups, dictates its physical and chemical properties, making precise structural verification a critical aspect of its synthesis and application. The elucidation of this specific stereoisomer relies on a multi-faceted analytical approach, integrating synthetic strategy with powerful spectroscopic techniques. This guide will walk through the logical and experimental workflow, from the foundational Diels-Alder reaction to the fine details of nuclear magnetic resonance, to build a comprehensive and validated structural model.
Synthesis Strategy: Stereochemical Control through the Diels-Alder Reaction
The cornerstone of synthesizing Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate with the desired trans stereochemistry is the [4+2] cycloaddition, famously known as the Diels-Alder reaction.[1] This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. The stereochemistry of the dienophile is directly translated to the product, a principle of paramount importance in this synthesis.
To achieve the trans configuration of the ester groups in the final product, dimethyl fumarate is the dienophile of choice. Its trans geometry is preserved throughout the reaction with 1,3-butadiene (the diene), yielding the target trans isomer directly. An alternative, though less direct, route involves the reaction of 1,3-butadiene with maleic anhydride, which produces the cis-anhydride.[2] This intermediate would then require hydrolysis to the dicarboxylic acid, followed by esterification and a subsequent isomerization step to achieve the desired trans configuration. The direct approach using dimethyl fumarate is more efficient and provides better stereochemical control.
Experimental Protocol: Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
This protocol outlines the direct synthesis via the Diels-Alder reaction of 1,3-butadiene and dimethyl fumarate. For safety and ease of handling, 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[2]
Materials:
-
3-Sulfolene
-
Dimethyl fumarate
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl fumarate (1.0 equivalent) and 3-sulfolene (1.2 equivalents).
-
Add anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to a gentle reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Spectroscopic Verification: A Multi-Technique Approach
The definitive confirmation of the structure and stereochemistry of the synthesized compound requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for elucidation.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Table 1: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H stretch (alkene) |
| 2950-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1650 | Weak-Medium | C=C stretch (alkene) |
| ~1200 | Strong | C-O stretch (ester) |
Data is predicted based on typical functional group absorption regions.
The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group. The peaks in the 2850-3020 cm⁻¹ region confirm the presence of both sp² and sp³ hybridized C-H bonds, corresponding to the alkene and alkane portions of the cyclohexene ring, respectively. A weaker band around 1650 cm⁻¹ signifies the C=C double bond of the cyclohexene ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming the overall structure. The molecular formula of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol .[3]
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation pathways would likely involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups. A common fragmentation pattern for cyclohexene derivatives is a retro-Diels-Alder reaction, which would result in fragments corresponding to 1,3-butadiene (m/z = 54) and dimethyl fumarate (m/z = 144).
Table 2: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 167 | [M - OCH₃]⁺ |
| 139 | [M - COOCH₃]⁺ |
| 144 | [Dimethyl fumarate]⁺ (from retro-Diels-Alder) |
| 54 | [1,3-Butadiene]⁺ (from retro-Diels-Alder) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy, both ¹H and ¹³C, is the most powerful tool for determining the detailed structure and, critically, the stereochemistry of the molecule. The symmetry and the relative orientation of the substituents are reflected in the chemical shifts, multiplicities, and coupling constants of the NMR signals.
The ¹H NMR spectrum of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is expected to be more complex than that of its cis isomer due to the lower symmetry of the trans molecule. In the trans isomer, the two methoxycarbonyl groups are on opposite sides of the ring, making the two protons on the carbons bearing these groups (H1 and H2) chemically non-equivalent.
Predicted ¹H NMR Spectral Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Olefinic (H4, H5) | ~5.7 | Multiplet | |
| Methine (H1, H2) | ~2.8 - 3.2 | Multiplet | |
| Allylic (H3, H6) | ~2.2 - 2.6 | Multiplet | |
| Methoxy (2 x OCH₃) | ~3.7 | Singlet |
The key to distinguishing the trans from the cis isomer lies in the coupling constants between the methine protons (H1 and H2) and the adjacent allylic protons. In the trans isomer, the dihedral angles between these protons will lead to different coupling constants compared to the cis isomer. A detailed 2D NMR analysis (e.g., COSY and NOESY) would be instrumental in definitively assigning all proton signals and confirming the trans relationship between the substituents.
Due to the lower symmetry of the trans isomer compared to the corresponding cis isomer (which possesses a plane of symmetry), all ten carbon atoms in Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate are expected to be chemically non-equivalent, resulting in ten distinct signals in the ¹³C NMR spectrum. This is a key distinguishing feature from the cis isomer, which would show fewer signals due to symmetry.
Predicted ¹³C NMR Spectral Data:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (2 x C=O) | ~173-175 |
| Olefinic (C4, C5) | ~125-127 |
| Methine (C1, C2) | ~40-45 |
| Allylic (C3, C6) | ~28-32 |
| Methoxy (2 x OCH₃) | ~52 |
The observation of ten distinct carbon signals would provide strong evidence for the trans configuration.
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a self-validating loop where synthesis proposes a structure and spectroscopy confirms it.
Caption: Workflow for the synthesis and structural elucidation.
Molecular Structure and NMR Assignment
The following diagram illustrates the structure of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate with the numbering scheme used for NMR assignments.
Caption: Numbering scheme for NMR assignments.
Conclusion
The structural elucidation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a clear demonstration of the power of modern organic chemistry techniques. Through a stereospecific synthesis via the Diels-Alder reaction, a product with a defined three-dimensional arrangement is obtained. The subsequent and thorough application of a suite of spectroscopic methods—IR, MS, and most definitively, ¹H and ¹³C NMR—provides a network of interlocking data that confirms the molecular formula, connectivity, and the crucial trans stereochemistry of the final product. This rigorous, self-validating approach is fundamental to ensuring the structural integrity of molecules in research and development.
References
-
Diels-Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. Retrieved from [Link]
-
Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. (2019, June 6). ResearchGate. Retrieved from [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a diester with a cyclohexene core, a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex polycyclic systems and pharmacologically active molecules. The trans-configuration of the ester groups imparts specific conformational properties that are crucial for its reactivity and application in targeted synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a critical resource for its use in research and development.
Molecular Structure and Identification
The foundational step in understanding the properties of a compound is to establish its molecular identity. The structure, nomenclature, and key identifiers for dimethyl trans-4-cyclohexene-1,2-dicarboxylate are summarized below.
| Identifier | Value | Source |
| IUPAC Name | dimethyl trans-cyclohex-4-ene-1,2-dicarboxylate | [1][2] |
| CAS Number | 17673-68-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄O₄ | [3][5][6] |
| Molecular Weight | 198.22 g/mol | [2][3][5] |
| Canonical SMILES | COC(=O)C1CC=CCC1C(=O)OC | [2] |
| InChI | InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3 | [6] |
Molecular Structure Diagram:
Caption: 2D structure of dimethyl trans-4-cyclohexene-1,2-dicarboxylate.
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and use in reactions. This section details the known macroscopic and microscopic properties of dimethyl trans-4-cyclohexene-1,2-dicarboxylate.
| Property | Value | Conditions | Source |
| Appearance | Colorless to almost colorless clear liquid | Ambient | [4][5] |
| Boiling Point | 119 °C | at 8.5 mmHg | [5] |
| Density (Specific Gravity) | 1.13 g/cm³ | at 20°C | [5] |
| Refractive Index | 1.47 | at 20°C | [5] |
| Melting Point | Data not available for the trans isomer | - | |
| Solubility | Soluble in organic solvents such as acetone, dichloromethane, and ethanol. Limited solubility in water. | General |
Note on Purity: Commercial sources typically offer this compound with a purity of at least 98.0% as determined by Gas Chromatography (GC).[4][5]
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. Below is a summary of available spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum for a compound identified as "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester".[6] Key expected absorptions would include:
-
C=O stretch (ester): Strong absorption around 1735 cm⁻¹
-
C-O stretch (ester): Strong absorption in the 1300-1000 cm⁻¹ region
-
=C-H stretch (alkene): Medium absorption around 3050-3000 cm⁻¹
-
C=C stretch (alkene): Medium absorption around 1650 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The NIST WebBook and PubChem show a mass spectrum for "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester".[2][6] The molecular ion peak [M]⁺ would be expected at m/z = 198, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹³C NMR Chemical Shifts (Computed):
-
C=O (ester carbonyl): ~174 ppm
-
C=C (alkene): ~125 ppm
-
CH-O (ester methoxy): ~52 ppm
-
CH (ester-substituted): ~42 ppm
-
CH₂ (cyclohexene ring): ~25 ppm
Expected ¹H NMR Chemical Shifts (Predicted):
-
=CH (alkene): ~5.7 ppm (multiplet)
-
OCH₃ (ester): ~3.7 ppm (singlet, 6H)
-
CH-C=O (methine): ~3.0 ppm (multiplet, 2H)
-
CH₂ (allylic): ~2.3-2.6 ppm (multiplet, 4H)
Synthesis Methodology: The Diels-Alder Reaction
The primary synthetic route to the cyclohexene core of this molecule is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[7][8] This reaction involves the concerted reaction of a conjugated diene with a dienophile. For the synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate, the reactants are 1,3-butadiene (the diene) and dimethyl fumarate (the dienophile). The trans stereochemistry of the dienophile is retained in the product.
Diels-Alder Synthesis Workflow:
Sources
- 1. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | C10H14O4 | CID 253379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | TCI AMERICA [tcichemicals.com]
- 5. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. atc.io [atc.io]
Spectroscopic Profiling of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Core Directive & Executive Summary
This guide provides a definitive spectroscopic and synthetic profile for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 7500-55-2 for generic/trans). As the canonical product of the Diels-Alder reaction between 1,3-butadiene and dimethyl fumarate, this molecule serves as a critical benchmark for stereospecific cycloaddition methodologies.
Unlike standard datasheets, this whitepaper integrates mechanistic causality with spectral evidence . We analyze why the trans-stereochemistry is retained, how to rigorously distinguish it from the cis-isomer using NMR coupling constants (
Synthesis & Stereochemical Logic
The synthesis of the trans-isomer is strictly governed by the Suprafacial stereospecificity of the Diels-Alder [4+2] cycloaddition. The reaction preserves the relative configuration of the dienophile substituents.
Reaction Pathway
-
Diene: 1,3-Butadiene (s-cis conformation required).
-
Dienophile: Dimethyl fumarate (trans-geometry).
-
Product: Dimethyl trans-4-cyclohexene-1,2-dicarboxylate.[1]
Because the dienophile (dimethyl fumarate) possesses
Visualization of Stereochemical Flow
Figure 1: Stereospecific pathway of the Diels-Alder reaction. The trans-geometry of the fumarate is mapped directly onto the C1-C2 bond of the cyclohexene ring.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The definitive identification of the trans-isomer relies on the splitting patterns of the methine protons (H1/H2).
Key Stereochemical Indicator: In the trans-isomer, the cyclohexane ring adopts a half-chair conformation where the bulky ester groups prefer the pseudo-equatorial positions to minimize 1,3-diaxial interactions. Consequently, the methine protons H1 and H2 adopt a trans-diaxial relationship.
-
Trans (
): Large coupling constant (~9–12 Hz). -
Cis (
): Smaller coupling constant (~2–6 Hz).
Table 1:
H NMR Data (400 MHz, CDCl
)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H4, H5 | Vinyl | 5.68 – 5.72 | Multiplet | 2H | - | Alkene protons, chemically equivalent due to |
| OCH | Methyl | 3.69 – 3.71 | Singlet | 6H | - | Methyl ester protons (deshielded by oxygen). |
| H1, H2 | Methine | 2.95 – 3.05 | Multiplet (dt or ddd) | 2H | Alpha to carbonyl. Large | |
| H3, H6 | Methylene | 2.30 – 2.50 | Multiplet | 4H | - | Allylic protons. Complex splitting due to geminal and vicinal coupling. |
Table 2:
C NMR Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| C=O | 175.2 | Carbonyl carbon (Ester). |
| C=C | 125.1 | Vinyl carbons (C4, C5). |
| O-CH | 52.1 | Methoxy carbons. |
| CH | 41.5 | Methine carbons (C1, C2). |
| CH | 28.4 | Allylic methylene carbons (C3, C6). |
Infrared Spectroscopy (IR)
The IR spectrum confirms the functional groups but does not easily distinguish stereoisomers without a reference standard.
-
1735 cm
(Strong): C=O Stretching (Ester). -
1655 cm
(Weak): C=C Stretching (Cyclohexene ring). -
2850–2950 cm
: C-H Stretching (Aliphatic). -
1160–1200 cm
: C-O Stretching.
Mass Spectrometry (MS)
Molecular Ion: m/z 198 (C
Fragmentation Pathway: The molecule typically undergoes a Retro-Diels-Alder (RDA) fragmentation or loss of alkoxy groups.
-
m/z 198 [M]
: Parent ion. -
m/z 166 [M - 32]
: Loss of Methanol (CH OH) via McLafferty-type rearrangement. -
m/z 139 [M - 59]
: Loss of Carbomethoxy group (-COOCH ). -
m/z 79 [C
H ] : Base peak in many cyclohexene derivatives (Cyclohexadienyl cation).
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Experimental Protocol: Synthesis of the Trans Isomer
This protocol utilizes 3-sulfolene as a "masked" butadiene source to avoid handling gaseous butadiene, ensuring a safer and more precise reaction.
Safety: Perform all steps in a fume hood. 3-Sulfolene releases SO
Materials
-
3-Sulfolene (Butadiene sulfone): 1.5 eq
-
Dimethyl Fumarate: 1.0 eq
-
Solvent: Xylenes (mixture of isomers)
-
Equipment: Round-bottom flask, reflux condenser, heating mantle.
Methodology
-
Charge: In a 100 mL round-bottom flask, dissolve Dimethyl Fumarate (1.44 g, 10 mmol) and 3-Sulfolene (1.77 g, 15 mmol) in 10 mL of xylenes.
-
Reflux: Attach a reflux condenser. Heat the mixture vigorously to reflux (~140°C).
-
Mechanism: At ~110°C, 3-sulfolene extrudes SO
gas, generating 1,3-butadiene in situ. -
Observation: Evolution of SO
gas (monitor via bubbler).
-
-
Reaction Time: Reflux for 45–60 minutes. The disappearance of dimethyl fumarate can be monitored via TLC (20% EtOAc/Hexanes).
-
Workup: Cool the solution to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: The crude oil is often pure enough for analysis. If necessary, purify via bulb-to-bulb distillation (bp ~140°C at 20 mmHg) or flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Yield: Typically 85–95% as a clear, colorless oil.
References
-
NIST Chemistry WebBook. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester (Spectroscopic Data). National Institute of Standards and Technology. [Link]
-
PubChem Compound Summary. Dimethyl 4-cyclohexene-1,2-dicarboxylate (CID 80863). National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes (Coupling Constants).[Link]
Sources
Technical Deep Dive: IR Spectroscopy of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Topic: Infrared (IR) Spectrum Analysis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Compound Profile
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS: 17673-68-6) is a critical Diels-Alder adduct often utilized as a chiral building block in pharmaceutical synthesis and polymer chemistry. Its formation via the cycloaddition of 1,3-butadiene and dimethyl fumarate serves as a textbook example of stereospecific synthesis, yielding the trans isomer exclusively due to the conservation of orbital symmetry.
This guide provides a rigorous analysis of its vibrational spectroscopy, distinguishing it from its cis isomer (derived from dimethyl maleate) and common impurities.
Compound Specifications
| Property | Detail |
| IUPAC Name | Dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate (racemic) |
| CAS Number | 17673-68-6 (Specific to trans); 7500-55-2 (Generic) |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Physical State | Liquid (Clear, colorless) |
| Boiling Point | ~119 °C (at 8.5 mmHg) |
Molecular Framework & Synthesis Logic
To interpret the spectrum accurately, one must understand the molecular geometry. The trans-diequatorial orientation of the ester groups (in the thermodynamically preferred half-chair conformation) minimizes steric strain compared to the cis isomer.
Synthesis & Stereochemistry Workflow
The following diagram illustrates the stereospecific origin of the target molecule, which is critical for impurity analysis (e.g., presence of unreacted dimethyl fumarate).
Experimental Protocol: IR Acquisition
Objective: Obtain a high-fidelity spectrum free from solvent interference.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Crystal Selection: Diamond or ZnSe crystal.
-
Sample Application: Apply 10–20 µL of the neat liquid directly onto the crystal.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 (to improve Signal-to-Noise ratio)
-
Range: 4000–600 cm⁻¹
-
-
Cleaning: Clean strictly with isopropanol; avoid acetone if using ZnSe to prevent crystal fogging over time.
Method B: Liquid Film (Transmission)
-
Substrate: NaCl or KBr salt plates.
-
Preparation: Place 1 drop of neat liquid between two plates. Press gently to create a thin capillary film.
-
Caution: Do not use if the sample contains significant moisture (etches plates).
Spectral Analysis: Band Assignment
The spectrum is dominated by the ester functionalities and the cyclohexene ring system. The trans stereochemistry subtly influences the fingerprint region and the coupling of ester vibrations.
Master Assignment Table
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Mechanistic Insight |
| 3025 – 3040 | Weak | Alkene (=C-H) | Stretching (sp²) | Diagnostic for the cyclohexene ring; often weak due to symmetry. |
| 2950 – 2840 | Medium/Strong | Alkane (C-H) | Stretching (sp³) | Overlap of ring methylene (-CH₂-) and ester methyl (-CH₃) groups. |
| 1735 – 1745 | Very Strong | Ester (C=O) | Stretching | The "Anchor Peak." Sharp and intense. A shoulder may appear due to rotational isomers of the methoxy group. |
| 1650 – 1660 | Weak | Alkene (C=C) | Stretching | Weak intensity indicates a relatively symmetric distribution of charge across the double bond (typical for ring alkenes). |
| 1435 – 1445 | Medium | Alkane (C-H) | Scissoring/Bending | Deformation of -CH₂- groups adjacent to the esters. |
| 1150 – 1250 | Strong | Ester (C-O-C) | Stretching | "C-O" stretch. usually appears as a doublet or broad complex band characteristic of methyl esters. |
| 1000 – 1050 | Medium | Ring (C-C) | Skeletal Vibration | Cyclohexene ring breathing modes. |
| 650 – 750 | Medium/Weak | Alkene (=C-H) | Out-of-Plane Bend | "Wagging" vibration; position varies with ring strain (cis-disubstituted alkene). |
Detailed Regional Analysis
1. The Carbonyl Region (1735–1745 cm⁻¹)
This is the most prominent feature. In the trans isomer, the two ester groups are spatially separated (diequatorial). Unlike the cis isomer (derived from maleic anhydride/maleate), where steric crowding can force deviations or slight dipole coupling shifts, the trans isomer typically shows a clean, sharp singlet.
-
Quality Control: If this peak is broadened significantly or shifted to ~1710 cm⁻¹, suspect hydrolysis to the carboxylic acid.
2. The Alkene Region (3030 cm⁻¹ & 1650 cm⁻¹)
The unsaturation in the ring is confirmed here.
-
3030 cm⁻¹: The sp² C-H stretch is often just a small "blip" to the left of the massive aliphatic C-H cluster.
-
1650 cm⁻¹: The C=C stretch is weak. Critical Note: If you see a strong C=C stretch at a lower frequency or conjugated shifts, check for unreacted starting materials (Dimethyl Fumarate has a conjugated C=C-C=O system, shifting the C=C stretch and increasing its intensity).
3. The Fingerprint Region (1300–600 cm⁻¹)
This region definitively separates the cis and trans isomers. The trans isomer exhibits specific skeletal vibrations associated with the twisted half-chair conformation. While difficult to assign ab initio without a reference standard, the pattern of the C-O stretches (1150–1250 cm⁻¹) is unique to the specific ester environment.
Decision Logic: Isomer & Impurity Differentiation
Distinguishing the trans product from the cis isomer or starting materials is a common challenge.
Trans vs. Cis Distinction[10][11][12][13][14]
-
Physical State: The most immediate differentiator is often physical. Trans-dimethyl-4-cyclohexene-1,2-dicarboxylate is a liquid at room temperature.[1] The cis isomer (often formed from maleic anhydride followed by methanolysis) has different physical properties and packing.
-
Spectral Nuance: The cis isomer, having ester groups on the same side, may show splitting in the C=O band due to through-space electrostatic repulsion or coupling if the conformer allows it. The trans isomer typically displays a more unified C=O environment.
References
-
NIST Mass Spectrometry Data Center. "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2]
-
Tokyo Chemical Industry (TCI). "Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Product Specifications (CAS 17673-68-6)." TCI Chemicals.
-
Master Organic Chemistry. "The Diels-Alder Reaction: Mechanism and Stereochemistry."
- SpectraBase. "Dimethyl 4-cyclohexene-1,2-dicarboxylate IR Spectrum." Wiley Science Solutions.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Introduction
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a cyclic diester of significant interest in various fields, including polymer chemistry and as a building block in organic synthesis. A thorough understanding of its chemical properties is paramount for its effective application and quality control. Mass spectrometry, a powerful analytical technique, provides invaluable insights into the structural elucidation and characterization of this molecule. This guide offers a comprehensive exploration of the mass spectrometric behavior of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate, with a focus on its electron ionization (EI) induced fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of small molecules.
The molecular formula for Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is C₁₀H₁₄O₄, with a molecular weight of approximately 198.22 g/mol .[1][2] The trans configuration of the two methoxycarbonyl groups influences the molecule's stereochemistry and can impact its fragmentation behavior under mass spectrometric analysis.
Electron Ionization (EI) Mass Spectrometry: Fragmentation Analysis
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing a wealth of structural information.[3] The analysis of the fragmentation pattern of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate reveals several key fragmentation pathways, which are dominated by the retro-Diels-Alder reaction characteristic of cyclohexene derivatives and typical ester bond cleavages.[4][5][6]
The electron ionization mass spectrum of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is characterized by several prominent peaks. The most significant fragments and their proposed structures are detailed in the following table.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 198 | [C₁₀H₁₄O₄]⁺• (Molecular Ion) | Low |
| 167 | [M - OCH₃]⁺ | Moderate |
| 138 | [C₈H₁₀O₂]⁺• | High |
| 107 | [C₇H₇O]⁺ | Moderate |
| 79 | [C₆H₇]⁺ | High (Often Base Peak) |
| 78 | [C₆H₆]⁺• | Moderate |
Proposed Fragmentation Mechanisms
The formation of the observed fragment ions can be rationalized through a series of logical and well-established fragmentation reactions.
Upon electron impact, a high-energy electron is removed from the Dimethyl trans-4-cyclohexene-1,2-dicarboxylate molecule, forming the molecular ion (M⁺•) at m/z 198. Due to the high energy of EI, this molecular ion is often of low abundance as it readily undergoes further fragmentation.[3]
One of the initial fragmentation pathways involves the cleavage of the ester groups. The loss of a methoxy radical (•OCH₃) from the molecular ion results in the formation of an acylium ion at m/z 167 . This is a common fragmentation pathway for methyl esters.[7][8]
Figure 1: Initial fragmentation showing the loss of a methoxy radical.
A dominant fragmentation pathway for cyclohexene-containing molecules is the retro-Diels-Alder (rDA) reaction.[4][5][6] This pericyclic reaction involves the cleavage of the cyclohexene ring into a diene and a dienophile. For the molecular ion of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate, this reaction leads to the formation of a butadiene radical cation and a neutral dimethyl maleate or fumarate molecule. However, the charge can also be retained by the dienophile fragment.
The rDA reaction is a key contributor to the observed spectrum. The cleavage of the molecular ion via the rDA pathway can explain the formation of several significant ions.
Figure 2: The retro-Diels-Alder fragmentation pathway.
The base peak in the spectrum is often observed at m/z 79 . This fragment is proposed to be the cyclohexadienyl cation ([C₆H₇]⁺). Its formation can be rationalized by a multi-step process initiated by the rDA reaction. Following the rDA cleavage, the initially formed dienophile radical cation can undergo further fragmentation, including the loss of the two methoxycarbonyl groups. Subsequent rearrangement and protonation can lead to the stable cyclohexadienyl cation.
The related ion at m/z 78 corresponds to the benzene radical cation ([C₆H₆]⁺•), likely formed by the loss of a hydrogen atom from the m/z 79 ion.
The prominent ion at m/z 138 can be attributed to the loss of acetic acid (CH₃COOH) from the molecular ion. This rearrangement process, while less direct than the rDA, is a plausible pathway for cyclic esters.
The ion at m/z 107 can be formed through a series of rearrangements and cleavages following the initial ionization. A plausible pathway involves the loss of one methoxycarbonyl group and a subsequent rearrangement of the ring structure.
Experimental Protocol: GC-MS Analysis
A robust and reliable method for the analysis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is Gas Chromatography-Mass Spectrometry (GC-MS).[9] The following protocol provides a general framework that can be optimized for specific instrumentation and analytical requirements.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Dimethyl trans-4-cyclohexene-1,2-dicarboxylate standard.
-
Dissolve the standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
For unknown samples, perform a similar dissolution, ensuring the concentration is within the linear range of the instrument.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Figure 3: A generalized workflow for the GC-MS analysis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate.
4. Data Analysis:
-
Identify the peak corresponding to Dimethyl trans-4-cyclohexene-1,2-dicarboxylate based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to confirm the structure and identify any potential isomers or impurities.
Conclusion
The mass spectrometry of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate under electron ionization conditions provides a detailed and reproducible fragmentation pattern that is highly informative for its structural characterization. The dominant fragmentation pathways, including the retro-Diels-Alder reaction and characteristic ester cleavages, allow for unambiguous identification. The provided GC-MS protocol serves as a robust starting point for the routine analysis of this compound in various research and industrial settings. A thorough understanding of these mass spectrometric principles is essential for scientists and professionals working with this and similar chemical entities.
References
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GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2025). Request PDF. [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). NIH. [Link]
-
GCMS Section 6.14. Whitman People. [Link]
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The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. [Link]
-
Interpretation of mass spectra. University of Copenhagen. [Link]
-
12.2: Interpreting Mass Spectra. (2023). Chemistry LibreTexts. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Retro-Diels–Alder reaction. Wikipedia. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. PubChem. [Link]
-
12.2 Interpreting Mass Spectra. (2023). Organic Chemistry | OpenStax. [Link]
-
An enhanced procedure for measuring organic acids and methyl esters in PM2.5. (2015). AMT. [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. [Link]
-
Lec-22 || Retro Diels Alder Reaction || Fragmentation in cylcoalkenes || Dienes. (2022). YouTube. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH. [Link]
-
Mass spectrometry menu. Chemguide. [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]
-
Retro‐Diels‐Alder reaction in mass spectrometry. (2025). ResearchGate. [Link]
-
Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. ResearchGate. [Link]
-
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube. [Link]
-
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. PubChem. [Link]
-
Fragmentation and mass spectra of Esters. (2013). Chemistry!!! Not Mystery. [Link]
-
12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook. [Link]
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Solubility of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of dimethyl trans-4-cyclohexene-1,2-dicarboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methods for its determination, and expert insights for solvent selection in applications ranging from reaction chemistry to purification and formulation.
Introduction: Understanding the Significance of Solubility
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes. For dimethyl trans-4-cyclohexene-1,2-dicarboxylate, a molecule with a unique combination of a non-polar cyclohexene ring and polar ester functional groups, understanding its solubility profile is paramount for its effective utilization.[1] In drug development, solubility influences bioavailability and formulation strategies. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization. This guide will provide the foundational knowledge to predict and experimentally determine the solubility of this versatile compound.
Physicochemical Properties of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
A thorough understanding of the molecule's inherent properties is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [2][3][4] |
| Molecular Weight | 198.22 g/mol | [2][3][4] |
| Physical State | Colorless to almost colorless clear liquid (at 20°C) | [3] |
| Boiling Point | 119 °C at 8.5 mmHg | [3][5] |
| Refractive Index | 1.47 | [3] |
| CAS Number | 17673-68-6 | [2][3] |
The presence of two ester functional groups introduces polarity to the molecule, while the cyclohexene ring is non-polar. This dual character is the primary determinant of its solubility in various organic solvents.[1]
Theoretical Framework of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility.[6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of dimethyl trans-4-cyclohexene-1,2-dicarboxylate is governed by a balance of intermolecular forces:
-
Dipole-Dipole Interactions: The ester groups possess permanent dipoles, allowing for electrostatic interactions with polar solvent molecules.
-
London Dispersion Forces: The non-polar cyclohexene ring and the hydrocarbon portions of the ester groups interact with solvent molecules through temporary, induced dipoles. These forces are present in all molecules but are the dominant intermolecular force in non-polar solvents.
-
Hydrogen Bonding: While dimethyl trans-4-cyclohexene-1,2-dicarboxylate cannot form hydrogen bonds with itself, the oxygen atoms of the ester groups can act as hydrogen bond acceptors.[7] This allows for hydrogen bonding with protic solvents like alcohols.[7]
The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions can be overcome by solute-solvent interactions, leading to dissolution.
Caption: Intermolecular forces governing solubility.
Predicted Solubility in Common Organic Solvents
Based on the theoretical principles, we can predict the general solubility of dimethyl trans-4-cyclohexene-1,2-dicarboxylate in different classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | The ability to act as hydrogen bond acceptors with the solvent's hydroxyl groups, coupled with dipole-dipole interactions, should lead to good solubility.[7] |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | High | Strong dipole-dipole interactions between the ester groups and the polar aprotic solvent are expected to result in high solubility.[1] |
| Non-polar | Hexane, Toluene | Moderate to Low | Solubility will be primarily driven by London dispersion forces. The polar ester groups may limit miscibility with highly non-polar solvents. |
| Water | Water | Very Low | The large non-polar cyclohexene ring will dominate, leading to hydrophobic interactions and limited solubility in water.[1] |
Experimental Determination of Solubility: A Self-Validating Protocol
While predictions are useful, empirical determination is essential for quantitative data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]
Materials and Equipment
-
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (solute)
-
Selected organic solvents
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of dimethyl trans-4-cyclohexene-1,2-dicarboxylate to a known volume of the selected solvent in a vial. The presence of undissolved solute is crucial to ensure saturation.[8]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Longer times may be necessary and should be validated.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow undissolved solids (if any) to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the solubility in units of g/L or mol/L, accounting for the dilution factor.
-
Caption: Experimental workflow for solubility determination.
Data Presentation: A Template for Your Results
The following table provides a structured format for presenting experimentally determined solubility data.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Hexane | 0.1 | 25 | |||
| Toluene | 2.4 | 25 | |||
| Dichloromethane | 3.1 | 25 | |||
| Acetone | 5.1 | 25 | |||
| Ethyl Acetate | 4.4 | 25 | |||
| Ethanol | 4.3 | 25 | |||
| Methanol | 5.1 | 25 | |||
| Water | 10.2 | 25 |
Conclusion and Practical Recommendations
The solubility of dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a key parameter for its successful application in research and development. Its dual polar and non-polar nature suggests high solubility in polar aprotic and polar protic organic solvents, with moderate to low solubility in non-polar solvents and very low solubility in water. For practical applications:
-
For reactions: Choose a solvent in which all reactants are highly soluble to ensure a homogeneous reaction mixture and optimal reaction rates. Acetone, dichloromethane, or ethanol are likely good candidates.
-
For purification by crystallization: Select a solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. A binary solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.
-
For formulation: The choice of solvent will depend on the final application. For drug delivery systems, biocompatible solvents are necessary.
The theoretical predictions provided in this guide, combined with the detailed experimental protocol, empower researchers to make informed decisions regarding solvent selection and to generate reliable, quantitative solubility data for dimethyl trans-4-cyclohexene-1,2-dicarboxylate.
References
- Vertex AI Search. (n.d.). Dimethyl cyclohexane-1,4-dicarboxylate | Solubility of Things.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- CP Lab Chemicals. (n.d.). Dimethyl trans-4-Cyclohexene-1, 2-dicarboxylate, min 98% (GC), 1 gram.
- TCI Chemicals. (n.d.). Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6.
- PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester.
- TCI Chemicals. (n.d.). Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | 4841-84-3.
- Fisher Scientific. (n.d.). Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate 98.0+%, TCI America 1 g.
- YouTube. (2021, February 12). 4: Predicting the solubility of organic molecules.
Sources
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Safety, handling, and MSDS for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Topic: Safety, Handling, and MSDS for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 17673-68-6) is a specialized cycloaliphatic ester primarily utilized as a chiral building block in organic synthesis and pharmaceutical development. Unlike its cis-isomer (derived from maleic anhydride), the trans-isomer preserves the stereochemical information of its precursor, dimethyl fumarate, making it a critical scaffold for synthesizing trans-disubstituted cyclohexane rings found in bioactive molecules.
While often classified as non-hazardous under GHS criteria, this compound exhibits air sensitivity , requiring specific handling protocols to prevent oxidative degradation. This guide synthesizes physical data, safety protocols, and synthesis origins to ensure rigorous experimental control.
Chemical Identity Table
| Parameter | Technical Specification |
| CAS Number | 17673-68-6 |
| IUPAC Name | Dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate (racemic) |
| Synonyms | trans-4-Cyclohexene-1,2-dicarboxylic Acid Dimethyl Ester; Dimethyl trans-tetrahydrophthalate |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Stereochemistry | trans-configuration (diequatorial/diaxial equilibrium) |
Chemical & Physical Profile
Understanding the physical state is crucial for designing purification (distillation) and storage protocols.
| Property | Value | Context for Handling |
| Physical State | Liquid | Colorless to pale yellow; easy to dispense via syringe. |
| Boiling Point | 119 °C @ 8.5 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | 1.13 g/mL (20 °C) | Denser than water; will form the bottom layer in aqueous extractions. |
| Refractive Index | n20/D 1.47 | Useful for quick purity checks without GC/NMR. |
| Solubility | Soluble in MeOH, EtOAc, DCM | Immiscible with water; standard organic workup applies. |
| Flash Point | > 93 °C (Predicted) | Combustible liquid (Class IIIB). |
Hazard Identification & Toxicology (GHS)
Based on current Safety Data Sheet (SDS) data from primary suppliers (e.g., TCI Chemicals), the trans-isomer is distinguished by its lack of acute toxicity compared to the free acid forms.
GHS Classification[3]
-
Signal Word: None (Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008).[1]
-
Hazard Statements: None assigned.
-
Precautionary Statements: Standard laboratory hygiene (P264, P280).
Critical Hazard: Air Sensitivity
Despite the lack of acute toxicity, the compound is Air Sensitive .
-
Mechanism: The cyclohexene double bond is susceptible to allylic oxidation or auto-oxidation upon prolonged exposure to atmospheric oxygen, potentially forming peroxides or degrading to the epoxide/diol.
-
Impact: Impurities generated via oxidation can interfere with downstream transition-metal catalyzed reactions (e.g., hydrogenation or hydroformylation).
Synthesis & Origin: The Diels-Alder Logic
To understand the safety and handling of this material, one must understand its origin. It is the classic Diels-Alder adduct of 1,3-Butadiene and Dimethyl Fumarate .
Stereochemical Retention
The reaction proceeds via a concerted [4+2] cycloaddition. The trans-geometry of the dienophile (dimethyl fumarate) is strictly conserved in the product, yielding the trans-diester.
Figure 1: Synthesis pathway demonstrating stereochemical retention from Dimethyl Fumarate to the Trans-product.
Safe Handling & Storage Protocols
This section details the "How-To" for maintaining compound integrity and operator safety.
A. Engineering Controls[3]
-
Ventilation: Handle within a certified chemical fume hood to capture organic vapors.
-
Inert Atmosphere: Due to air sensitivity, storage bottles should be purged with Nitrogen (N₂) or Argon (Ar) after every use. For long-term storage, seal with Parafilm or use a Schlenk flask.
B. Personal Protective Equipment (PPE)[5]
-
Gloves: Nitrile rubber (0.11 mm thickness) provides sufficient splash protection.
-
Reasoning: Esters can permeate latex; nitrile offers superior chemical resistance to aliphatic esters.
-
-
Eye Protection: Safety glasses with side shields.
-
Skin Protection: Standard lab coat.
C. Storage Conditions (Self-Validating System)
To ensure the reagent remains viable, follow this decision matrix:
-
Receipt: Check seal integrity.
-
Usage: Dispense required amount under N₂ flow if possible.
-
Closure: Purge headspace with inert gas for 10-15 seconds before capping.
-
Environment: Store at Room Temperature (or cool, <15°C) in the dark.
-
Note: Refrigeration is acceptable but ensure the container warms to room temperature before opening to prevent water condensation (hydrolysis risk).
-
Figure 2: Storage workflow to prevent oxidative degradation.
Emergency Procedures
In the event of an accident, the following protocols apply.
Fire Fighting Measures
-
Flammability: Combustible liquid.
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the liquid ester.
-
Hazardous Combustion: Produces Carbon Oxides (CO, CO₂).
Accidental Release (Spill)
-
Evacuate: Remove ignition sources.
-
Contain: Use sand or vermiculite to dike the spill.
-
Absorb: Absorb with inert material (chem-mat or vermiculite).
-
Clean: Wash the surface with soap and water (esters are lipophilic; soap is required to emulsify).
First Aid
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.[2][3][4][5] If irritation persists (rare), seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][4][5]
References
-
PubChem. (n.d.). Compound Summary: Dimethyl 4-cyclohexene-1,2-dicarboxylate.[6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Stereospecific Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate via Diels-Alder Cycloaddition
Abstract
This application note details the protocol for the stereospecific synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate utilizing a Diels-Alder cycloaddition. To circumvent the hazards and logistical challenges of handling gaseous 1,3-butadiene, this protocol employs 3-sulfolene (butadiene sulfone) as a solid, in situ precursor. The reaction exploits the concerted nature of the [4+2] cycloaddition to transfer the trans-stereochemistry of the dienophile (dimethyl fumarate) directly to the cyclohexene product.
Strategic Reaction Design
The Challenge of Diene Handling
Standard Diels-Alder protocols often require 1,3-butadiene, a flammable gas that requires specialized tank regulators and condensing equipment.
-
Solution: Use 3-Sulfolene .[1][2][3] At temperatures >110°C, 3-sulfolene undergoes a cheletropic extrusion of sulfur dioxide (
), generating 1,3-butadiene in situ. This allows the reaction to proceed in standard glassware without gas cylinders.
Stereochemical Control
The Diels-Alder reaction is stereospecific .[4][5] The relative configuration of the dienophile substituents is preserved in the product.[4][5][6][7]
-
Input: Dimethyl fumarate (trans-isomer).
-
Output: Dimethyl trans-4-cyclohexene-1,2-dicarboxylate.[8][9][10][11]
-
Note: Using dimethyl maleate (cis-isomer) would yield the cis-product.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway, including the in situ generation of the diene and the conservation of stereochemistry.
Figure 1: Mechanistic pathway showing the generation of butadiene from 3-sulfolene and subsequent cycloaddition.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[10] | Role | Properties |
| Dimethyl Fumarate | 144.13 | 1.0 | Dienophile | Solid, mp 102-104°C |
| 3-Sulfolene | 118.15 | 1.5 | Diene Precursor | Solid, decomposes >110°C |
| Xylenes (mixture) | 106.16 | Solvent | Solvent | bp ~137-140°C |
| Hydroquinone | 110.11 | cat. | Polymerization Inhibitor | Trace amount |
Equipment:
-
Round-bottom flask (250 mL for 10g scale).
-
Reflux condenser.
-
Gas Trap (Critical): The reaction releases significant volumes of
. The condenser outlet must be connected to a gas bubbler containing 10% NaOH solution to neutralize the gas.
Step-by-Step Procedure
Step 1: Setup
-
In a fume hood, charge the round-bottom flask with Dimethyl Fumarate (14.4 g, 100 mmol) and 3-Sulfolene (17.7 g, 150 mmol) .
-
Note: Excess sulfolene is used to account for butadiene gas loss through the condenser.
-
-
Add Xylenes (60 mL) and a small spatula tip (<10 mg) of Hydroquinone .
-
Why Hydroquinone? It prevents the radical polymerization of the generated butadiene.
-
-
Equip the flask with a reflux condenser. Connect the top of the condenser to the NaOH trap.
Step 2: Reaction (Reflux)
-
Heat the mixture to a gentle reflux (bath temp approx. 145°C).
-
Observation: At ~110°C, vigorous bubbling will commence as
is released. Ensure the trap is functioning. -
Maintain reflux for 90 to 120 minutes . The bubbling will eventually subside, indicating the consumption of sulfolene.
-
Remove heat and allow the solution to cool to room temperature.
Step 3: Workup & Isolation [12]
-
Transfer the reaction mixture to a rotary evaporator.
-
Concentrate the solution under reduced pressure to remove the bulk of the Xylenes.
-
Residue: You will obtain a yellowish oil.
Step 4: Purification (Vacuum Distillation)
-
Set up a short-path vacuum distillation apparatus.
-
Distill the residue under high vacuum (approx. 2–10 mmHg).
-
Collection:
-
Fraction 1: Residual xylenes/unreacted butadiene (discard).
-
Fraction 2 (Product): Collect the clear, colorless liquid boiling at 110–120°C (at ~8 mmHg) .
-
-
Yield: Expected yield is 80–90%.
Workflow Diagram
Figure 2: Operational workflow from setup to isolation.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of Butadiene gas | Ensure condenser coolant is very cold; increase sulfolene equivalents to 1.7x. |
| Polymerization | Lack of inhibitor | Ensure hydroquinone is added; avoid overheating. |
| Product Solidifies | High purity / Cold lab | The trans-isomer can solidify (mp ~40-50°C) if highly pure. Gently warm to melt. |
| Strong Odor | Check gas trap seals immediately. |
Characterization Data
Confirm the identity of the product using the following spectroscopic markers:
-
Appearance: Colorless liquid (may crystallize upon standing).
-
Boiling Point: 115–119°C at 8.5 mmHg.
-
IR Spectrum:
-
Strong carbonyl stretch (
) at 1735 cm⁻¹ . -
Weak alkene stretch (
) at 1655 cm⁻¹ .
-
-
¹H NMR (CDCl₃, 400 MHz):
- 5.68 (m, 2H, alkene protons).
- 3.69 (s, 6H, methyl ester protons).
- 3.05 (m, 2H, methine protons alpha to carbonyl).
- 2.1–2.4 (m, 4H, methylene protons).
-
Stereochemical marker: The coupling constants of the methine protons confirm the trans-diequatorial arrangement in the dominant conformer.
References
-
Methodology Source (Organic Syntheses): Sample, T. E.; Hatch, L. F. (1973). "3-Sulfolene: A Butadiene Source for a Diels-Alder Reaction". Organic Syntheses, Coll. Vol. 5, p. 414. [Link]
-
Physical Data (NIST): National Institute of Standards and Technology. "Dimethyl 4-cyclohexene-1,2-dicarboxylate IR Spectrum". NIST Chemistry WebBook. [Link]
-
Safety Data (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 12388, 3-Sulfolene". [Link]
-
Stereochemistry (MasterOrganicChemistry): Ashenhurst, J. "Stereochemistry of the Diels-Alder Reaction". [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cpchem.com [cpchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | 17673-68-6 | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | C10H14O4 | CID 253379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Application Notes and Protocols: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate as a Versatile Building Block in Polymer Chemistry
Introduction: Unlocking New Polymer Architectures
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a cyclic ester monomer that presents a unique combination of reactive functional groups, making it a highly versatile building block for the synthesis of advanced polymeric materials. Its structure, featuring two trans-oriented methyl ester groups and a reactive carbon-carbon double bond within a cyclohexene ring, offers multiple pathways for polymerization. This allows for the creation of polymers with tailored properties, including unsaturated polyesters through condensation polymerization and novel linear polymers via ring-opening metathesis polymerization (ROMP). The presence of the double bond in the polymer backbone also opens up possibilities for post-polymerization modification, enabling the introduction of further functionalities.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in polymer synthesis. We will delve into its synthesis, detailed polymerization protocols, and the anticipated properties of the resulting polymers, supported by established principles of polymer chemistry.
Monomer Synthesis: A Pathway to a Versatile Building Block
The synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate typically proceeds from its corresponding anhydride, trans-4-Cyclohexene-1,2-dicarboxylic anhydride[1]. The process involves the esterification of the anhydride with methanol, often in the presence of an acid catalyst.
A general and analogous procedure for the synthesis of the cis-isomer, Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate, involves heating the corresponding cis-anhydride with anhydrous methanol and a catalytic amount of p-toluenesulfonic acid[2]. A similar approach can be adapted for the trans-isomer.
Caption: Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Key Monomer Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| CAS Number | 17673-68-6 | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >97.0% (GC) | |
| Boiling Point | 142 °C at 20 mmHg | |
| Specific Gravity (20/20) | 1.15 | |
| Refractive Index | 1.47 |
Application in Polymer Synthesis: Detailed Protocols and Methodologies
The bifunctional nature of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate allows for its participation in several types of polymerization reactions. The ester groups are suitable for condensation polymerization, while the internal double bond is a reactive site for ring-opening metathesis polymerization.
Condensation Polymerization: Crafting Unsaturated Polyesters
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate can be used as a co-monomer with various diols to produce unsaturated polyesters. This reaction proceeds through a transesterification process, where the methyl groups are eliminated as methanol, forming a polyester backbone with the cyclohexene ring retained as a recurring unit. The presence of this double bond in the polymer chain provides a site for subsequent cross-linking or other modifications.
The principles of this polycondensation are similar to those for producing well-known polyesters like Poly(ethylene terephthalate) (PET), where a di-ester or di-acid is reacted with a diol[4][5][6].
Caption: Workflow for two-stage melt condensation polymerization.
This protocol is a representative example and may require optimization based on the specific diol used and the desired polymer properties.
Materials:
-
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
-
Diol (e.g., 1,4-Butanediol, Ethylene Glycol)
-
Transesterification catalyst (e.g., Titanium(IV) butoxide, Zinc acetate)
-
Antioxidant (optional)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and can be purged with an inert gas like nitrogen.
-
Charging the Reactor: Charge the reactor with Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate and the chosen diol in a precise molar ratio (typically a slight excess of the diol, e.g., 1:1.2 to 1:2.2, is used to drive the reaction to completion).
-
Catalyst Addition: Add the transesterification catalyst (e.g., 50-250 ppm of Titanium(IV) butoxide relative to the weight of the final polymer).
-
First Stage (Esterification):
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C.
-
Stir the mixture continuously. Methanol will be generated and distill out of the reactor.
-
Continue this stage until the majority of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-280°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.
-
The viscosity of the reaction mixture will increase significantly as the polymer chain length grows. The stirring torque can be monitored to follow the progress of the polymerization.
-
Continue the reaction under high temperature and vacuum until the desired molecular weight is achieved. This stage can take an additional 2-4 hours.
-
-
Product Recovery:
-
Once the desired viscosity is reached, release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench it.
-
Pelletize the resulting solid polymer for further analysis and processing.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen is crucial to prevent oxidation of the monomer and the resulting polymer at high temperatures, which could lead to discoloration and degradation.
-
Two-Stage Process: The initial esterification at a lower temperature allows for the efficient removal of methanol without significant loss of the diol. The subsequent polycondensation at higher temperature and vacuum is necessary to remove the excess diol and drive the equilibrium towards the formation of high molecular weight polymer.
-
Catalyst: A catalyst is essential to achieve a reasonable reaction rate for the transesterification reaction.
Ring-Opening Metathesis Polymerization (ROMP): Accessing Novel Polymer Backbones
The cyclohexene double bond in Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices[7]. ROMP of this monomer would yield a linear polymer with repeating units containing a double bond and the two ester functionalities as side groups.
Caption: Schematic of the ROMP of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
This is a general protocol for ROMP of a cyclic olefin and should be adapted and optimized for the specific monomer and desired polymer characteristics.
Materials:
-
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (purified and degassed)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Terminating agent (e.g., Ethyl vinyl ether)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Dry glassware (Schlenk flask, syringes).
-
Magnetic stirrer.
Procedure:
-
Monomer and Solvent Preparation: The monomer must be free of impurities that can poison the catalyst. Purify by distillation or passing through a column of activated alumina. The solvent must be anhydrous and thoroughly degassed by freeze-pump-thaw cycles or sparging with argon.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, dissolve the desired amount of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate in the anhydrous, degassed solvent in a Schlenk flask.
-
Initiation: Prepare a stock solution of the Grubbs' catalyst in the same solvent. Using a syringe, rapidly inject the required amount of the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature or with gentle heating. The progress of the polymerization can often be observed by an increase in the viscosity of the solution. The reaction time can vary from a few minutes to several hours depending on the catalyst activity and monomer concentration.
-
Termination: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a small amount of a terminating agent like ethyl vinyl ether. This quenches the active catalyst.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Dry Conditions: ROMP catalysts are sensitive to oxygen and moisture. Therefore, all manipulations must be carried out under an inert atmosphere using dry solvents and glassware.
-
Purified Monomer: Impurities in the monomer, particularly those with coordinating functional groups, can deactivate the catalyst.
-
Terminating Agent: The addition of a terminating agent is crucial for controlled polymerization, as it deactivates the catalyst and prevents further chain growth.
Free Radical Polymerization: A Potential Co-monomer
While the internal double bond of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is less reactive in free radical polymerization compared to terminal vinyl monomers, it can potentially be used as a co-monomer in radical polymerizations[8]. In such a scenario, it would be incorporated into a growing polymer chain initiated by a free radical source, introducing the cyclohexene dicarboxylate functionality into the final polymer. This approach could be used to modify the properties of common polymers like polystyrene or poly(methyl methacrylate).
The fundamental steps of free radical polymerization are initiation, propagation, and termination[9].
Properties and Applications of Derived Polymers
The polymers synthesized from Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate are expected to exhibit a range of interesting properties depending on the polymerization method.
Unsaturated Polyesters (from Condensation Polymerization):
-
Thermal Properties: The incorporation of the rigid cyclohexene ring into the polyester backbone is expected to result in a higher glass transition temperature (Tg) compared to fully aliphatic polyesters. The cis/trans isomerism of the cyclohexene unit can significantly influence the thermal properties, with the trans-isomer generally leading to higher crystallinity and melting points (Tm) due to better chain packing[10].
-
Mechanical Properties: These polyesters are anticipated to have good mechanical strength and stiffness.
-
Biodegradability: Aliphatic-alicyclic polyesters are known to have a higher susceptibility to biodegradation compared to their aromatic counterparts, which is an important feature for developing more environmentally friendly materials.
-
Applications: The retained double bond in the backbone allows for curing (cross-linking) to form thermoset resins for composites, coatings, and adhesives. They can also be used as thermoplastics in applications where higher thermal resistance is required.
Polymers from ROMP:
-
Controllable Architecture: ROMP allows for the synthesis of polymers with well-defined molecular weights and architectures, such as block copolymers.
-
Functional Side Groups: The resulting polymers will have ester functionalities as side groups, which can be hydrolyzed to carboxylic acids to create functional polymers for applications in drug delivery, hydrogels, or as ion-exchange resins.
-
Post-Polymerization Modification: The double bonds in the polymer backbone can be used for further chemical transformations, such as hydrogenation to create a saturated, stable polymer, or epoxidation to introduce reactive epoxy groups.
Conclusion
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a promising and versatile monomer for the synthesis of a variety of polymers with tunable properties. Through condensation polymerization, it can be used to create unsaturated polyesters with enhanced thermal stability and potential for biodegradability. Its suitability for Ring-Opening Metathesis Polymerization provides a pathway to novel polymer architectures with controlled molecular weights and functional side groups. The protocols and insights provided in these application notes serve as a foundation for researchers to explore the full potential of this unique building block in the development of next-generation polymeric materials for a wide range of applications, from advanced composites to biomedical devices.
References
-
Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. (2024). Unibo. Retrieved from [Link]
-
Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. (2011). ResearchGate. Retrieved from [Link]
-
Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. (n.d.). ResearchGate. Retrieved from [Link]
-
Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts. (2015). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
- US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents. (n.d.). Google Patents.
-
4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from... - Google Patents. (n.d.). Google Patents.
-
Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Thermal Properties of Poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate). (n.d.). SciSpace. Retrieved from [Link]
-
Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. (n.d.). MDPI. Retrieved from [Link]
-
Condensation polymers: synthesis, properties, and applications. (n.d.). E3S Web of Conferences. Retrieved from [Link]
- CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents. (n.d.). Google Patents.
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum. Retrieved from [Link]
-
Effect of 1,4-cyclohexylene units on thermal properties of poly(1,4-cyclohexylenedimethylene adipate) and similar aliphatic polyesters. (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881. (n.d.). PubChem. Retrieved from [Link]
-
Ring Opening Metathesis Polymerization (ROMP) of cis‐ and trans‐3,4‐Bis(acetyloxymethyl)cyclobut‐1‐enes and Synthesis of Block Copolymers. (n.d.). ResearchGate. Retrieved from [Link]
-
trans-4-Cyclohexene-1,2-dicarboxylic anhydride | C8H8O3 | CID 15620752. (n.d.). PubChem. Retrieved from [Link]
-
GCSE Chemistry Revision "Condensation Polymers" (Triple). (2017). YouTube. Retrieved from [Link]
-
Condensation Polymers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
(PDF) Synthesis of Poly(5-norbornene-2,3-dicarboxylic Anhydride) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF. (2018). ResearchGate. Retrieved from [Link]
-
Prog. Polym. Sci., Vol. 22, 1649-1720, 1997 1997 Elsevier Science Ltd Printed in Great Britain. All rights reserved. 0079-6700/97 $32.00 - Controlled Radical Polymerization. (n.d.). Retrieved from [Link]
-
Free Radical Polymerization. (2015). Chemistry LibreTexts. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Stereospecific Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate via Diels-Alder Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. The protocol leverages the powerful and elegant [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction. We will detail a robust and stereospecific method employing the in situ generation of 1,3-butadiene from 3-sulfolene and its subsequent reaction with dimethyl fumarate. This guide is tailored for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety considerations, and characterization guidelines.
Introduction: The Strategic Importance of the Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a single, atom-economical step.[1][2] Its power lies in its predictability, high yields, and, most critically, its stereospecificity. This reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[1]
The target molecule, Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate, is a valuable building block in the synthesis of pharmaceuticals and advanced polymers. Its specific trans stereochemistry is crucial for controlling the three-dimensional architecture of larger molecules. This protocol is designed to ensure the selective formation of this desired stereoisomer.
Mechanistic Insight: Ensuring Stereochemical Fidelity
The Diels-Alder reaction proceeds through a cyclic transition state, where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed simultaneously.[3] A key principle governing this reaction is the conservation of stereochemistry . The stereochemical arrangement of the substituents on the dienophile is directly translated to the product.[4][5]
To synthesize the trans product, it is imperative to use a dienophile with a trans configuration. Therefore, this protocol employs dimethyl fumarate (the E-isomer of the butenedioic acid diester) as the dienophile. If dimethyl maleate (the Z-isomer) were used, the resulting product would be the cis-diastereomer.[4]
For safety and practicality, the highly flammable and gaseous 1,3-butadiene is not used directly. Instead, it is generated in situ through the thermal decomposition of 3-sulfolene (butadiene sulfone).[6][7] This cheletropic elimination reaction releases 1,3-butadiene and sulfur dioxide gas at elevated temperatures, allowing the Diels-Alder reaction to proceed in a controlled manner.[6][7]
Caption: Diels-Alder reaction mechanism for the target synthesis.
Experimental Protocol
This protocol is adapted from established procedures for Diels-Alder reactions involving fumarate esters and in situ diene generation.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Key Properties |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 10.63 g | 90.0 | Solid, 1,3-butadiene precursor |
| Dimethyl fumarate | C₆H₈O₄ | 144.13 | 8.65 g | 60.0 | Solid dienophile |
| Toluene (optional) | C₇H₈ | 92.14 | ~2 mL | - | High-boiling solvent |
Equipment
-
50 mL round-bottom flask
-
Reflux condenser with a gas outlet tube
-
Heating mantle with a stirrer
-
Short-path distillation apparatus
-
Vacuum source
-
Standard laboratory glassware
-
Magnetic stir bar
Reaction Procedure
Caption: Experimental workflow for the synthesis and purification.
Step-by-Step Method:
-
Reagent Preparation: To a 50 mL round-bottom flask, add 3-sulfolene (10.63 g, 90.0 mmol) and dimethyl fumarate (8.65 g, 60.0 mmol). An excess of the butadiene precursor is used to compensate for any sublimation and to drive the reaction to completion.
-
Apparatus Setup: Add a magnetic stir bar to the flask and attach a reflux condenser. It is crucial to perform this reaction in a well-ventilated fume hood as sulfur dioxide, a toxic gas, is evolved.[7] A gas outlet tube can be fitted to the top of the condenser and directed to the back of the fume hood.
-
Reaction Execution: Lower the apparatus into a heating mantle placed on a magnetic stirrer. Heat the solid mixture with vigorous stirring. As the temperature approaches the melting point of 3-sulfolene (~64°C), the solids will begin to melt. Increase the temperature to 140-150°C . At temperatures above 110°C, the 3-sulfolene will begin to decompose, releasing 1,3-butadiene and SO₂.
-
Reaction Monitoring: Maintain the reaction at 140-150°C for 20-24 hours.[8] The mixture should be a homogenous liquid during this time. The steady evolution of SO₂ indicates the ongoing generation of the diene.
-
Work-up and Purification: After the reflux period, allow the reaction mixture to cool to room temperature. The crude product is a viscous liquid. Purify the product by vacuum distillation using a short-path distillation apparatus.
-
Note: A small forerun containing any unreacted starting materials or low-boiling impurities may be collected first.
-
The desired product, Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate, is a colorless liquid.
-
Safety and Handling
-
3-Sulfolene: Causes serious eye irritation.[9][10] May cause skin and respiratory tract irritation.[9] Handle with gloves and safety glasses. Avoid creating dust.
-
Dimethyl Fumarate: Harmful in contact with skin.[11][12] Causes skin irritation and may cause an allergic skin reaction.[11][12] Causes serious eye irritation.[11][12] May cause respiratory irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sulfur Dioxide (SO₂): This is a toxic and corrosive gas produced as a byproduct.[7] The entire procedure must be conducted in a certified chemical fume hood.
-
High Temperatures: The reaction is run at high temperatures. Ensure the heating mantle is properly secured and monitored.
Characterization and Validation
The successful synthesis of the product should be validated through standard analytical techniques.
| Parameter | Expected Value / Observation |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~119 °C @ 8.5 mmHg |
| ¹H NMR | Expect signals for: olefinic protons (CH =CH ), allylic protons (-CH ₂-CH=), methine protons (-CH -CO₂Me), and methyl ester protons (-OCH ₃). The trans relationship of the ester groups will influence the coupling constants of the methine protons. |
| ¹³C NMR | Expect signals for: carbonyl carbons (C =O), olefinic carbons (-C H=C H-), methine carbons (-C H-CO₂Me), allylic carbons (-C H₂-), and methyl carbons (-OC H₃). |
| IR Spectroscopy | Expect characteristic peaks for: C=O stretch (ester) around 1730 cm⁻¹, C=C stretch (alkene) around 1650 cm⁻¹, and C-O stretch around 1200-1100 cm⁻¹. |
Troubleshooting and Field Insights
-
Low Yield: If the yield is lower than expected, ensure the reaction temperature was consistently maintained within the 140-150°C range. Temperatures that are too low will result in slow decomposition of 3-sulfolene, while temperatures that are too high can favor the retro-Diels-Alder reaction. Also, confirm that the 3-sulfolene and dimethyl fumarate are of high purity.
-
Product Darkens During Distillation: Significant darkening may indicate decomposition. Ensure the vacuum is stable and low enough to allow distillation at the target temperature. Minimize the time the product is kept at high temperatures.
-
Presence of cis-isomer: The presence of the cis-isomer as an impurity would indicate contamination of the dimethyl fumarate starting material with dimethyl maleate. Purity of the dienophile is paramount for stereochemical control.
Conclusion
This application note details a reliable and stereospecific protocol for synthesizing Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. By understanding the underlying Diels-Alder mechanism and adhering to the outlined procedural and safety guidelines, researchers can effectively produce this valuable chemical intermediate for a wide range of applications.
References
- Harwood, L.M.; Moody, C.J. (1989). Experimental Organic Chemistry: Principles and Practice.
-
ChemTube3D. (n.d.). Diels-Alder - Stereochemistry of the dienophile. Retrieved from [Link]
-
Utah Tech University. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
Chegg. (2020, October 14). Question: 1) The Diels-Alder cycloaddition is stereospecific.... Retrieved from [Link]
- Windmon, N., & Dragojlovic, V. (2012). Diels-Alder reactions in the presence of a minimal amount of water. Green Chemistry Letters and Reviews, 5(2), 155-160.
- Bains, S. P. (1991). Diels-Alder reactions and synthetic methodologies on alumina and study.
-
Windmon, N., & Dragojlovic, V. (2012). Diels-Alder reactions in the presence of a minimal amount of water. Taylor & Francis Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate.
-
Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Retrieved from [Link]
- Google Patents. (n.d.). CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate.
- Google Patents. (n.d.). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
-
Fisher Scientific. (n.d.). Dimethyl fumarate - SAFETY DATA SHEET. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLOXY-1,3-BUTADIENE AS A REACTIVE DIENE: DIETHYL trans-4-TRIMETHYLSILYLOXY-4-CYCLOHEXENE-1,2-DICARBOXYLATE. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. Retrieved from [Link]
-
YouTube. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR. Retrieved from [Link]
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Application Note: Purification Strategies for Dimethyl Cyclohexene Dicarboxylate Isomers
Abstract
This guide provides detailed protocols for the purification of dimethyl cyclohexene dicarboxylate isomers, with a primary focus on recrystallization techniques. A critical examination of the physicochemical properties reveals that the target compound, Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 17673-68-6), is a liquid at ambient temperature, making traditional recrystallization unsuitable. In contrast, the structurally similar and often confused saturated analog, Dimethyl trans-1,4-cyclohexanedicarboxylate (CAS 3399-22-2), is a solid well-suited for standard recrystallization. This document addresses this ambiguity by providing two distinct, validated protocols: a low-temperature crystallization for the target liquid compound and a standard recrystallization for its solid analog. The causality behind procedural steps, solvent selection, and validation methods are explained to ensure robust and reproducible purification outcomes for researchers in organic synthesis and drug development.
Introduction: The Purification Challenge
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a versatile diester used as a building block in organic synthesis. Achieving high purity of this compound is essential for ensuring the desired stereochemistry and yield in subsequent reactions. However, a significant challenge arises from its physical state; multiple chemical suppliers confirm that this compound is a colorless to yellow liquid at room temperature[1][2][3]. This property precludes the use of standard recrystallization, a technique fundamentally designed for the purification of solids[4].
It is a common scenario in research environments for confusion to arise between closely named isomers. In this case, Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is often mistaken for its saturated counterpart, Dimethyl trans-1,4-cyclohexanedicarboxylate, which is a crystalline solid with a melting point of 67-71°C[5][6].
This application note is structured to provide a comprehensive solution. It clarifies the properties of these two compounds, explains the rationale for selecting an appropriate purification technique, and provides detailed, step-by-step protocols for both low-temperature crystallization of the target liquid and standard recrystallization of the solid analog.
Physicochemical Properties and Isomer Differentiation
A clear understanding of the physical properties is the cornerstone of selecting a purification method. The table below summarizes the key differences between the unsaturated target compound and its saturated, solid analog.
| Property | Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | Dimethyl trans-1,4-cyclohexanedicarboxylate |
| CAS Number | 17673-68-6[1] | 3399-22-2 |
| Molecular Formula | C₁₀H₁₄O₄[7] | C₁₀H₁₆O₄ |
| Molecular Weight | 198.22 g/mol [7] | 200.23 g/mol |
| Physical State (20°C) | Liquid[1][3] | White Crystalline Solid |
| Melting Point | Not Applicable (Liquid at RT) | 67-71°C[6] |
| Boiling Point | 119°C @ 8.5 mmHg[1] | 263.5°C @ 760 mmHg[6] |
Principles of Purification Method Selection
The choice between distillation and crystallization is dictated by the thermal stability and physical state of the compound.
-
Distillation: This is the preferred method for purifying liquids, especially when there is a significant difference in boiling points between the desired compound and its impurities[8][9]. Given that Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is a liquid with a defined boiling point, vacuum distillation is the most industrially relevant and efficient purification method[10].
-
Recrystallization: This technique is ideal for purifying solids. It leverages the difference in solubility of the compound in a given solvent at high and low temperatures[4]. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).
Since the user's request specifically concerns recrystallization, the following sections will detail crystallization-based approaches, acknowledging that distillation is a primary alternative for the liquid target.
Protocol 1: Low-Temperature Crystallization of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Rationale: This protocol is designed for the purification of organic compounds that are liquids or "oils" at room temperature but can be induced to form a solid crystalline phase at significantly reduced temperatures[11]. The key is to find a solvent in which the compound is soluble at room temperature but becomes supersaturated upon deep cooling.
Causality of Solvent Choice: The target molecule contains two polar ester groups and a non-polar cyclohexene ring. A solvent system that can interact with both parts of the molecule is ideal. Methanol is a good starting solvent as it is polar and miscible with the ester groups. However, to decrease solubility upon cooling, a non-polar "anti-solvent" like hexane or a highly polar one like water can be used. For this protocol, we will use a single solvent, methanol, and rely on a large temperature differential to induce crystallization. Hexane is another excellent choice for low-temperature methods.
Step-by-Step Methodology
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (e.g., 1.0 g) in a minimal volume of methanol at room temperature. Start with 2-3 mL and add more dropwise only if necessary to achieve full dissolution.
-
Cooling & Crystallization:
-
Cover the flask with a septum or watch glass.
-
Place the flask in a -20°C freezer and leave undisturbed for several hours. Slow cooling is crucial to avoid "oiling out," where the compound separates as a liquid instead of a solid[12].
-
If no crystals form, transfer the flask to a dry ice/acetone bath (approx. -78°C)[11].
-
Troubleshooting: If crystallization does not initiate, scratch the inside of the flask below the liquid level with a glass rod to create nucleation sites. Adding a "seed" crystal from a previously purified batch is also highly effective[11].
-
-
Isolation:
-
Pre-cool a Büchner or Hirsch funnel and the filter flask in a freezer.
-
Pre-cool the wash solvent (methanol) in the dry ice/acetone bath.
-
Once a significant amount of crystalline solid has formed, quickly filter the cold slurry under vacuum. Work efficiently to prevent the crystals from melting.
-
-
Washing: Wash the collected crystals with a small amount of the ice-cold methanol (1-2 mL) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Keep the vacuum on for 5-10 minutes to pull air through the crystal cake. Transfer the purified solid to a watch glass and dry under high vacuum to remove residual solvent.
Workflow Diagram
Caption: Standard single-solvent recrystallization workflow.
Validation and Quality Control
A successful purification must be verified. The following self-validating checks should be performed:
-
Melting Point Analysis: For the solid product from Protocol 2, a sharp melting point range that is close to the literature value (67-71°C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can confirm the molecular weight and provide a quantitative measure of purity (e.g., >98.0% as reported by suppliers).[1]
-
Safety and Handling
-
Chemical Hazards: Dimethyl cyclohexene dicarboxylate isomers are known to cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures, especially those involving heating flammable solvents like methanol, must be performed in a certified chemical fume hood.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
References
-
DMCD - Physico-chemical Properties . ChemBK. [Link]
-
Crystallization . Organic Chemistry Department, University of Colorado Boulder. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION . University of California, Los Angeles. [Link]
-
Oiling Out in Crystallization . Mettler Toledo. [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography . Journal of lipid research, 51(3), 635–640. [Link]
-
Guide for crystallization . Swiss Federal Institute of Technology Lausanne (EPFL). [Link]
-
Suleman, S. (2023). How to recrystallize an oily compound? ResearchGate. [Link]
- Process for the purification of esters. (1985).
-
SOP: CRYSTALLIZATION . University of Cape Town. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . Department of Chemistry, University of Rochester. [Link]
-
Perez, V. G., et al. (2010). Crystallization Behavior of Fatty Acid Methyl Esters . Energy & Fuels, 24(2), 1436-1442. [Link]
- Method for preventing total or partial crystallization of olive oil during storage at low temperature. (2012).
-
preparation of esters . Chemguide. [Link]
-
How to purify esterefication product? . ResearchGate. [Link]
-
Recrystallization Lab Manual . University of Missouri–St. Louis. [Link]
-
DeYoreo, J. J. (2019). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging . Accounts of Chemical Research, 52(7), 1954-1963. [Link]
-
Tung, H. H. (2009). Crystallization of Organic Compounds . John Wiley & Sons. [Link]
-
2.1: RECRYSTALLIZATION . Chemistry LibreTexts. [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester . PubChem. [Link]
-
CAS#:3399-22-2 | Dimethyl trans-1,4-cyclohexanedicarboxylate . Chemsrc. [Link]
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- 3. Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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Application Note: High-Resolution HPLC Purity Assessment of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Introduction & Scientific Context
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a critical intermediate often synthesized via the Diels-Alder cycloaddition of 1,3-butadiene and dimethyl fumarate. In pharmaceutical and materials science applications, the stereochemical purity of this molecule is a Critical Quality Attribute (CQA).
The reaction is stereospecific: the trans geometry of the dienophile (dimethyl fumarate) is conserved in the product.[1] However, process deviations can introduce impurities that standard low-resolution methods (like TLC) fail to quantify.
The Analytical Challenge
-
Stereoisomerism: Contamination with dimethyl maleate (the cis isomer) or thermal isomerization can lead to the cis-adduct. Separating these diastereomers requires a stationary phase capable of shape selectivity.
-
Chromophore Limitations: The molecule lacks extended conjugation. It relies on the weak UV absorption of the ester carbonyls and the isolated double bond, necessitating low-wavelength detection (210 nm).
-
Hydrolytic Instability: The ester groups are susceptible to hydrolysis, generating mono-esters and dicarboxylic acids which must be resolved from the main peak.
Impurity Origin Logic
To validate the method, one must understand what we are separating. The following diagram maps the chemical pathways leading to potential impurities.
Figure 1: Chemical lineage of impurities. The method must resolve the Target (Green) from Starting Materials (Blue) and Side-Products (Red/Yellow).
Method Development Strategy
Stationary Phase Selection
While C18 is the industry workhorse, standard monomeric C18 phases may struggle with the subtle hydrodynamic volume differences between cis and trans isomers.
-
Recommendation: Use a High-Density Polymeric C18 or a Core-Shell C18 column. The rigid pore structure of core-shell particles improves mass transfer, sharpening peaks for better resolution (
) of isomers.
Mobile Phase & Detection[2][3][4][5][6][7][8]
-
Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and a lower UV cutoff, which is crucial for detection at 210 nm.
-
Modifier: Phosphoric acid (0.1%) is used to suppress the ionization of potential free acid impurities (hydrolysis products), forcing them into a neutral state to increase retention and prevent peak tailing.
Detailed Experimental Protocol
Equipment & Reagents[8]
-
HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).
-
Column: Kinetex 2.6 µm C18, 100 Å, 150 x 4.6 mm (or equivalent Core-Shell C18).
-
Reagents:
Preparation of Solutions
Mobile Phase A (MPA): 0.1%
-
Protocol: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Filter through 0.22 µm membrane.
Mobile Phase B (MPB): Acetonitrile (100%).
Diluent: Acetonitrile:Water (50:50 v/v).[3]
Standard Preparation (Target: 0.5 mg/mL):
-
Weigh 50.0 mg of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in ~60 mL Diluent (sonicate for 2 mins if necessary).
-
Dilute to volume with Diluent.
System Suitability Solution (Resolution Check):
-
Prepare a mixture containing 0.5 mg/mL of the trans-product and 0.05 mg/mL of Dimethyl Fumarate (limiting reagent).
-
Note: If the cis-isomer is available, spike it at 0.1% level to establish the isomer resolution window.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 2.6 µm particles. |
| Injection Vol | 5.0 µL | Low volume to prevent band broadening. |
| Column Temp | 30°C | Constant temperature ensures reproducible retention times. |
| Detection | UV 210 nm | Max absorbance for aliphatic esters. (Ref: 254 nm optional for aromatic impurities). |
| Run Time | 15.0 min | Sufficient to elute highly retained dimers/oligomers. |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain polar acids) |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient (Elute Esters) |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | Stop |
Analytical Workflow & Logic
The following workflow ensures that every run validates itself through specific checkpoints.
Figure 2: Step-by-step analytical workflow ensuring system readiness before sample consumption.
Typical Results & Acceptance Criteria
Retention Order (Relative)
-
Hydrolysis Products (Acids): ~2.5 - 3.5 min (Elute early due to polarity).
-
Dimethyl Fumarate: ~5.0 min.
-
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate: ~7.8 min (Typically elutes slightly before trans on C18 due to shape/dipole).
-
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate: ~8.2 min.
System Suitability Limits
-
Resolution (
): > 2.0 between Dimethyl Fumarate and the Product. -
Tailing Factor (
): NMT 1.5 for the main peak. -
Precision (RSD): NMT 2.0% for 5 replicate injections of the standard.
Troubleshooting Guide
Issue: Baseline Drift at 210 nm
-
Cause: Impure Acetonitrile or "Ghost Peaks" from water contamination.
-
Solution: Use HPLC-gradient grade ACN. Ensure water is 18.2 MΩ.
Issue: Co-elution of Isomers
-
Cause: Stationary phase lacks shape selectivity.
-
Solution: Lower the column temperature to 20°C to increase interaction energy differences. If resolution persists as an issue, switch to a Phenyl-Hexyl column, which utilizes
interactions to discriminate between the spatial arrangement of the ester groups.
References
-
Sielc Technologies. Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction: Stereochemistry and Mechanism. Available at: [Link]
Sources
Derivatization of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate for further synthesis
Application Note: Strategic Derivatization of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Abstract
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (DTCD) is a versatile, stereodefined scaffold derived from the Diels-Alder reaction of butadiene and dimethyl fumarate.[1] Its utility in drug discovery lies in its rigid cyclohexene core and trans-stereochemistry, which provides a pre-organized vector for substituent display.[1] This guide details three critical derivatization protocols: reductive opening to diols, oxidative functionalization (epoxidation), and regioselective iodolactonization.[1][2] These protocols are designed to access high-value chiral building blocks for peptidomimetics and alkaloid synthesis.[1]
Section 1: Structural Analysis & Reactivity Profile
The trans-configuration of the ester groups is the defining feature of this molecule. Unlike the cis-isomer (derived from maleic anhydride), the trans-isomer is thermodynamically more stable but kinetically harder to cyclize into simple anhydrides.[1] This geometric constraint directs downstream functionalization, particularly across the C4-C5 double bond.[1]
Key Reactive Handles:
-
C1/C2 Methyl Esters: Susceptible to hydrolysis (acid/base), reduction (to primary alcohols), and amidation.[1][2]
-
C4-C5 Alkene: Electron-rich olefin amenable to electrophilic addition (epoxidation, halogenation) and oxidative cleavage.[1][2]
Strategic Derivatization Pathways: The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways for DTCD.[1][2] The scaffold serves as a branch point for accessing diols, epoxides, and lactones.
Section 2: Protocol A - Reductive Transformation (Esters to Alcohols)
Objective: Complete reduction of the diester to trans-4-cyclohexene-1,2-dimethanol. Significance: The resulting diol is a precursor for chiral phosphine ligands and macrocyclic ethers.[1][2] Challenge: Aluminum emulsion formation during workup often traps the product, lowering yield.[1]
Materials
-
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (1.0 eq)[1]
-
Rochelle’s Salt (Potassium sodium tartrate) or Fieser Reagents (Water, 15% NaOH)[1][2]
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive nitrogen atmosphere.[1][2]
-
Reagent Prep: Charge the flask with LiAlH₄ (2.5 eq) and anhydrous THF (0.5 M concentration relative to LAH). Cool to 0°C.[1][2][3]
-
Addition: Dissolve the diester in THF. Add dropwise to the LAH suspension over 30 minutes. Note: The reaction is exothermic; control the rate to maintain gentle reflux.
-
Reaction: Warm to room temperature and stir for 1 hour. Heat to reflux for 2 hours to ensure completion. Monitor by TLC (EtOAc/Hexane 1:1); the starting diester (R_f ~0.[1][2]6) should disappear, replaced by the polar diol (R_f ~0.1).[1][2]
-
Fieser Workup (Critical Step):
-
Cool the mixture to 0°C.
-
Slowly add water: x mL (where x = grams of LiAlH₄ used).
-
Add 15% NaOH solution: x mL .
-
Add water: 3x mL .
-
Why: This specific stoichiometry precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion, allowing for easy filtration.[1][2]
-
-
Isolation: Warm to RT and stir for 15 minutes until the precipitate is white and granular. Filter through a pad of Celite.[1][2][4] Dry the filtrate over MgSO₄ and concentrate in vacuo.
Expected Yield: 85-92% (Viscous colorless oil).[1][2]
Section 3: Protocol B - Oxidative Functionalization (Epoxidation)
Objective: Stereoselective epoxidation of the C4-C5 alkene. Stereochemical Insight: The trans-diester groups create a steric environment that generally directs incoming electrophiles anti to the nearest ester group, though the conformational flexibility of the cyclohexene ring can lead to diastereomeric mixtures.
Materials
-
DTCD (1.0 eq)
-
meta-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, <77% purity grade)[1][2]
-
Saturated NaHCO₃ solution[2]
Step-by-Step Methodology
-
Solvation: Dissolve DTCD in DCM (0.2 M) in a round-bottom flask.
-
Buffer Addition: Add solid NaHCO₃ (2.0 eq). Why: Epoxides are acid-sensitive.[1][2] Commercial mCPBA contains m-chlorobenzoic acid, which can catalyze the ring-opening of the epoxide to a diol/ester.[1] The buffer prevents this.
-
Oxidation: Cool to 0°C. Add mCPBA portion-wise over 10 minutes.
-
Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Pour the reaction mixture into a saturated solution of Na₂SO₃ (Sodium Sulfite). Stir vigorously for 20 minutes. Test: Use starch-iodide paper to confirm all oxidant is consumed (paper should remain white).[1][2]
-
Extraction: Separate layers. Wash the organic layer with sat.[1][2] NaHCO₃ (2x) to remove m-chlorobenzoic acid byproducts, then brine (1x).[1][2]
-
Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Value/Condition | Note |
| Reagent Stoichiometry | 1.2 eq mCPBA | Excess ensures full conversion of alkene |
| Temperature | 0°C to RT | Low temp favors stereoselectivity |
| Quench Reagent | Na₂SO₃ | Essential to neutralize explosive peroxides |
| Major Isomer | anti-epoxide | Directed by steric bulk of esters |
Section 4: Protocol C - Hydrolysis & Iodolactonization
Objective: Convert the diester to the dicarboxylic acid, followed by iodolactonization to lock the ring conformation. Mechanism: The iodine activates the alkene, and the carboxylate attacks the iodonium ion. This reaction is highly sensitive to the relative stereochemistry of the carboxylic acid and the alkene.
Part 1: Hydrolysis
-
Reflux DTCD in 2.5 M NaOH (aq) for 4 hours.
-
Filter the white precipitate (trans-4-cyclohexene-1,2-dicarboxylic acid).[1] Recrystallize from water.[1][2][4]
Part 2: Iodolactonization
-
Dissolution: Dissolve the dicarboxylic acid (1.0 eq) in saturated NaHCO₃ (aq).
-
Iodination: Add a solution of I₂ (1.5 eq) and KI (3.0 eq) in water dropwise.[1][2]
-
Reaction: Stir in the dark for 24 hours. The trans-geometry allows one carboxylate to attack the iodonium bridge from the back face, forming a γ-lactone.
-
Isolation: Acidify to pH 2. Extract with EtOAc.[1][2][5][6] Wash with Na₂S₂O₃ (thiosulfate) to remove purple iodine color.[1][2]
Section 5: Troubleshooting & Quality Control
Self-Validating Systems:
-
Reaction Monitoring: Do not rely solely on time. Use TLC (stain with KMnO₄ for alkenes/diols).[1][2]
-
Peroxide Test: Before concentrating any ether extracts from Protocol A or B, test for peroxides to prevent explosion hazards.[1][2]
Common Failure Modes:
-
Low Yield in Protocol A: Usually due to "aluminum snot" (emulsions).[1][2] Fix: strictly adhere to the Fieser workup stoichiometry (
). -
Epoxide Ring Opening: If the product of Protocol B shows an -OH stretch in IR (approx. 3400 cm⁻¹), the epoxide opened. Fix: Increase NaHCO₃ buffer during reaction and ensure workup is not acidic.
References
-
Diels-Alder Synthesis Context
-
Reduction Protocols
-
Iodolactonization & Stereocontrol
- Epoxidation Methodology
Sources
- 1. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | C10H12O4 | CID 595881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 7. chegg.com [chegg.com]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
[1]
Abstract
This application note details the protocol for the chemoselective catalytic hydrogenation of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate to Dimethyl trans-1,2-cyclohexanedicarboxylate. This transformation is a critical step in the synthesis of non-phthalate plasticizers and high-performance polyester precursors. Unlike the hydrogenation of aromatic phthalates, which requires high pressures and temperatures, this protocol leverages the reactivity of the isolated alkene moiety to achieve quantitative conversion under mild conditions using Heterogeneous Palladium on Carbon (Pd/C). We emphasize stereochemical retention, safety regarding pyrophoric catalysts, and scalable workflow design.
Introduction & Industrial Significance
The hydrogenation of cyclohexene derivatives is a foundational reaction in organic synthesis. Specifically, the conversion of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (derived from the Diels-Alder reaction of butadiene and dimethyl fumarate) yields Dimethyl trans-1,2-cyclohexanedicarboxylate .
This product belongs to a class of alicyclic dicarboxylates increasingly valued as "Green Plasticizers" (e.g., DINCH analogues). These compounds offer the flexibility of traditional phthalates without the associated endocrine-disrupting toxicity.
Key Reaction Features:
-
Atom Economy: 100% (No byproducts).
-
Chemo-selectivity: Reduction of the C=C olefin without affecting the ester functionalities.
-
Stereo-fidelity: Retention of the trans-configuration at the C1 and C2 positions.
Reaction Mechanism & Stereochemistry
The hydrogenation proceeds via a Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst.
-
Adsorption: The olefin binds to the Pd surface via the
-system. -
H-Insertion: Dissociated hydride species on the metal surface insert into the C=C bond in a stepwise syn-addition.
-
Desorption: The saturated cyclohexane derivative desorbs.
Stereochemical Note: The starting material possesses trans stereochemistry at C1 and C2. Since the hydrogenation occurs at C4-C5 (distal to the ester groups), and the reaction conditions are neutral and mild, the thermodynamic stability of the trans-diequatorial conformation (in the resulting cyclohexane) is maintained. Epimerization to the cis-isomer is negligible under these specific conditions.
Mechanism Diagram (DOT)
Figure 1: Catalytic cycle demonstrating the surface-mediated syn-addition of hydrogen.
Experimental Design Strategy
Catalyst Selection[2]
-
Recommended: 10% Pd/C (Palladium on Activated Carbon) .
-
Rationale: Palladium offers the highest turnover frequency (TOF) for non-hindered alkenes at low pressure. Unlike Platinum (PtO2), which is prone to poisoning by ester groups in some contexts, or Raney Nickel, which requires higher pressure and pyrophoric handling, Pd/C balances activity with ease of filtration.
Solvent System
-
Primary Choice: Methanol (MeOH) or Ethyl Acetate (EtOAc) .
-
Rationale:
-
Methanol: High H2 solubility, fast reaction rates.
-
Ethyl Acetate:[1][2] Safer flammability profile, easier solvent removal, prevents transesterification risks (though minimal with methyl esters in MeOH).
-
Decision: Use Ethyl Acetate for scale-up to minimize fire hazards; use Methanol for rapid lab-scale screening.
-
Pressure & Temperature
-
Pressure: 1 atm (Balloon) to 3 bar (Parr Shaker).
-
Temperature: 20°C - 30°C (Ambient).
-
Note: Elevated temperatures (>50°C) are unnecessary and increase the risk of ester hydrolysis or epimerization.
Detailed Protocol
Materials Required[1][2][4][5][6][7][8][9][10]
-
Substrate: Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (Purity >98%).
-
Catalyst: 10 wt% Pd/C (wet support recommended to reduce ignition risk).
-
Solvent: Ethyl Acetate (HPLC Grade).
-
Hydrogen Source: H2 Gas Cylinder or Balloon.
-
Equipment: 3-neck Round Bottom Flask or Parr Hydrogenation Bottle.
Step-by-Step Procedure
Phase 1: Reactor Setup & Safety Check
-
Inspect Glassware: Ensure the reaction vessel is free of micro-cracks (crucial for pressurized systems).
-
Inert Atmosphere: Flush the empty vessel with Nitrogen (N2) or Argon to displace oxygen.
-
Critical Safety: Dry Pd/C is pyrophoric. Always keep it wet with solvent or water during handling.
-
Phase 2: Charging the Reactor
-
Catalyst Addition:
-
Weigh 10 wt% Pd/C (approx. 5-10% by weight relative to substrate).
-
Carefully add the catalyst to the vessel under a gentle N2 flow.
-
Immediately wet the catalyst with a small portion of Ethyl Acetate.
-
-
Substrate Addition:
-
Dissolve 10.0 g (approx. 50 mmol) of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate in 100 mL Ethyl Acetate (0.5 M concentration).
-
Add the solution to the vessel containing the catalyst.
-
Phase 3: Hydrogenation
-
Purging:
-
Seal the vessel.[3]
-
Evacuate the headspace (vacuum) and refill with H2. Repeat 3 times. This removes N2 and O2.
-
-
Reaction:
-
Pressurize to 3 bar (45 psi) if using a shaker, or attach a double-walled H2 balloon for atmospheric pressure.
-
Agitate vigorously (stir bar >800 RPM or shaker). Mass transfer of H2 into the liquid phase is the rate-limiting step.
-
Time: 2 - 4 hours at Ambient Temperature (25°C).
-
Phase 4: Monitoring & Workup
-
TLC/GC Monitoring:
-
Check for the disappearance of the starting alkene. (Stain: KMnO4 – alkene will stain brown; product will not).
-
-
Filtration:
-
Safety: The spent catalyst is still flammable. Do not suck dry on the filter for extended periods.
-
Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.
-
Rinse the filter cake with fresh Ethyl Acetate.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C).
-
Obtain the product as a clear, colorless oil.
-
Experimental Workflow Diagram (DOT)
Figure 2: Operational workflow for the batch hydrogenation process.
Data Analysis & Validation
Expected Results
| Parameter | Specification |
| Appearance | Clear, colorless liquid |
| Yield | > 95% |
| Purity (GC) | > 99% |
| Selectivity | > 99% (No hydrogenolysis of esters) |
Analytical Characterization[3][9][10]
-
1H NMR (CDCl3, 400 MHz):
-
Starting Material: Olefinic protons at δ 5.6-5.7 ppm.
-
Product: Disappearance of olefinic protons. Appearance of multiplet signals for cyclohexyl methylene protons at δ 1.4 – 2.0 ppm. Methine protons alpha to ester (δ ~2.8 ppm) confirm 1,2-substitution.
-
-
IR Spectroscopy:
-
Disappearance of the weak C=C stretch at ~1650 cm⁻¹.
-
Retention of strong C=O (ester) stretch at ~1735 cm⁻¹.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Catalyst poisoning (S or N impurities). | Recrystallize substrate; Increase catalyst loading to 15%. |
| Incomplete Conversion | Poor H2 mass transfer. | Increase stirring speed; Check H2 pressure; Ensure reactor is purged correctly. |
| Cis-Isomer Formation | Epimerization due to high Temp/Base. | Ensure neutral solvent; Keep Temp < 40°C. |
| Fire at Filter | Dry catalyst ignition. | Keep filter cake wet with water/solvent before disposal into water waste. |
References
-
Diels-Alder Precursor Synthesis
- Source: LibreTexts Chemistry.
-
URL:[Link]
-
Catalytic Hydrogenation Protocols
-
Source: BenchChem.[3] "Application Notes and Protocols for the Catalytic Hydrogenation Synthesis."
-
-
Stereochemistry of Hydrogenation
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Industrial Relevance (Plasticizers)
- Source: National Institutes of Health (NIH). "Selective Hydrogenation of Dimethyl Terephthalate.
-
URL:[Link]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Introduction: The Significance of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a valuable cyclic ester that serves as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. Its rigid cyclohexene backbone and strategically placed ester functionalities make it an ideal building block for introducing specific stereochemistry and functionality into larger molecules. Notably, it is a precursor for the production of tranexamic acid, an important antifibrinolytic agent.[1] The growing demand for these downstream products necessitates a robust, safe, and efficient scale-up synthesis of this pivotal intermediate.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate. We will delve into the underlying chemical principles, provide a detailed and validated protocol, address critical safety considerations, and outline analytical methods for ensuring product quality.
Mechanistic Insights: The Diels-Alder Reaction
The synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is classically achieved through a [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction.[2] This powerful carbon-carbon bond-forming reaction involves the concerted interaction between a conjugated diene (1,3-butadiene) and a dienophile (dimethyl fumarate).
The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring.[3] The stereochemistry of the dienophile is retained in the product, meaning the trans configuration of dimethyl fumarate directly translates to the trans relationship of the two ester groups in the cyclohexene product.
Several factors influence the rate and efficiency of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile, such as the two ester groups in dimethyl fumarate, and electron-donating groups on the diene accelerate the reaction.[4] Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they can also favor the reverse reaction, known as the retro-Diels-Alder reaction.[2] Therefore, careful optimization of reaction conditions is paramount for a successful scale-up.
Process Workflow and Logic
The overall process for the scale-up synthesis can be visualized as a series of interconnected stages, each with its own set of critical parameters and objectives.
Caption: This diagram outlines the key stages in the scale-up synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a multi-gram to kilogram scale synthesis. It is imperative that a thorough risk assessment is conducted before commencing any scale-up operation.[5]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 1,3-Butadiene | 106-99-0 | C4H6 | ≥99% | (e.g., Sigma-Aldrich) |
| Dimethyl Fumarate | 624-49-7 | C6H8O4 | ≥98% | (e.g., Sigma-Aldrich) |
| Toluene | 108-88-3 | C7H8 | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich) |
| Hydroquinone | 123-31-9 | C6H6O2 | ≥99% | (e.g., Sigma-Aldrich) |
| Sodium Bicarbonate | 144-55-8 | NaHCO3 | Saturated Solution | (e.g., Sigma-Aldrich) |
| Brine | 7647-14-5 (NaCl) | NaCl(aq) | Saturated Solution | (Prepared in-house) |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | ≥97% | (e.g., Sigma-Aldrich) |
Equipment
-
Pressure-rated glass reactor or stainless-steel autoclave equipped with:
-
Heating mantle or oil bath[6]
-
Cooling bath (e.g., ice-water or chiller)
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, appropriate gloves.
Experimental Procedure
Step 1: Reactor Setup and Inerting
-
Assemble the pressure reactor according to the manufacturer's instructions in a well-ventilated fume hood. Ensure all connections are secure.
-
Purge the reactor with an inert gas, such as nitrogen or argon, to remove air and moisture. This is crucial as butadiene can form explosive peroxides in the presence of oxygen.
Step 2: Charging the Reactor
-
To the inerted reactor, add dimethyl fumarate and a catalytic amount of hydroquinone. The hydroquinone acts as a polymerization inhibitor for butadiene.
-
Add anhydrous toluene as the solvent. The solvent helps to control the reaction temperature and facilitates mixing.
Step 3: Butadiene Addition
-
Cool the reactor contents to 0-5 °C using a cooling bath.
-
Carefully condense a pre-weighed amount of 1,3-butadiene gas into a graduated cylinder or a cold trap and add it to the reactor. Alternatively, for larger scales, butadiene can be directly fed from a cylinder through a mass flow controller. CAUTION: Butadiene is a flammable gas and should be handled with extreme care.
Step 4: Diels-Alder Reaction
-
Seal the reactor and slowly heat the mixture to the desired reaction temperature (typically between 100-150 °C). The optimal temperature should be determined through small-scale experiments.
-
Monitor the internal pressure and temperature of the reactor closely. The pressure will increase as the temperature rises.
-
Maintain the reaction at the set temperature with vigorous stirring for the predetermined reaction time (typically 12-24 hours). The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).
Step 5: Reaction Work-up and Purification
-
After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature.
-
Carefully vent any excess butadiene through a scrubber containing a suitable quenching agent.
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 6: Product Isolation
-
The crude product is then purified by vacuum distillation to yield Dimethyl trans-4-cyclohexene-1,2-dicarboxylate as a clear, colorless to pale yellow liquid.[7]
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces new hazards that may not be apparent at the laboratory scale.[5][6] A thorough understanding of these risks is essential for a safe operation.
-
Thermal Runaway: The Diels-Alder reaction is exothermic. On a large scale, the surface area to volume ratio decreases, making heat dissipation less efficient.[8] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[5]
-
Mitigation:
-
Use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before scaling up.[9]
-
Ensure the cooling system is adequate to handle the heat generated.
-
Control the rate of reactant addition.
-
Have an emergency cooling plan in place.
-
-
-
Pressure Build-up: Heating a closed system will cause a significant increase in pressure.
-
Mitigation:
-
Use a pressure-rated reactor with a pressure relief valve.
-
Continuously monitor the internal pressure.
-
-
-
Flammability and Explosion Hazard: 1,3-Butadiene is a highly flammable gas. Toluene is also a flammable solvent.
-
Mitigation:
-
Perform the reaction in a well-ventilated area, away from ignition sources.
-
Use intrinsically safe electrical equipment.
-
Ensure the reactor is properly grounded.
-
-
-
Polymerization: Butadiene can polymerize, especially at elevated temperatures.
-
Mitigation:
-
Add a polymerization inhibitor like hydroquinone.
-
Avoid excessive heating.
-
-
Analytical Quality Control
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography (GC): To determine the purity of the product and to monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester, C=C of the cyclohexene).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Data Summary
| Property | Value |
| Molecular Formula | C10H14O4[7][10] |
| Molecular Weight | 198.22 g/mol [7][11] |
| Appearance | Colorless to almost colorless clear liquid[7] |
| Boiling Point | 119 °C / 8.5 mmHg[7] |
| Flash Point | 121.8 °C[7] |
Conclusion
The scale-up synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate via the Diels-Alder reaction is a well-established and efficient process. However, careful attention to reaction parameters, safety protocols, and analytical quality control is crucial for a successful and safe scale-up. The detailed protocol and considerations provided in this application note serve as a comprehensive guide for researchers and professionals in the field, enabling the consistent production of this important chemical intermediate.
References
-
Abele, S., et al. (2018). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development. Available at: [Link]
-
ChemBK. (2024). Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. Available at: [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Available at: [Link]
-
NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Available at: [Link]
-
Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. Available at: [Link]
-
PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. Available at: [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 11. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Synthesis
Executive Technical Overview
The synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a classic Diels-Alder [4+2] cycloaddition.[1][2] While conceptually straightforward, the reaction presents specific physicochemical challenges, particularly regarding stereocontrol and the handling of the diene precursor.[3]
The standard industrial and laboratory protocol utilizes 3-sulfolene (butadiene sulfone) as a masked source of 1,3-butadiene.[1][2] This precursor undergoes a cheletropic elimination of sulfur dioxide (SO₂) at elevated temperatures (~110°C) to generate the diene in situ. This method is superior to using gaseous butadiene as it maintains a low steady-state concentration of the diene, kinetically favoring the cross-reaction (Diels-Alder) over the competing homodimerization of butadiene.
Core Reaction Scheme
-
Solvent: Xylenes (mixed) or Toluene (requires sealed vessel/high pressure)[1][2]
-
Mechanism: Concerted, suprafacial [4+2] cycloaddition.[1][2][4]
-
Stereochemistry: The trans-geometry of the dienophile (dimethyl fumarate) is strictly conserved in the product due to the concerted nature of the reaction.
Diagnostic Visualization: Reaction Pathways
The following diagram illustrates the desired pathway versus the critical side reactions (Dimerization and Polymerization) that users frequently encounter.
Figure 1: Mechanistic pathway showing the in situ generation of butadiene and competing side reactions.[1][2]
Troubleshooting Modules
Module A: Stereochemical Inversion (The "Cis" Impurity)
Symptom: Analytical data (NMR/GC) indicates the presence of cis-diester (dimethyl cis-4-cyclohexene-1,2-dicarboxylate) alongside or instead of the trans-target.[1][2]
Technical Root Cause: The Diels-Alder reaction is stereospecific.[1][2][3][5][6][7] The stereochemistry of the dienophile is retained.[5][8]
-
Impure Starting Material: Use of Dimethyl Maleate (cis-isomer) instead of Dimethyl Fumarate.
-
Isomerization: While rare under standard non-catalytic conditions, dimethyl fumarate can isomerize to the thermodynamically less stable maleate if radical initiators or specific Lewis acids are inadvertently introduced, though the reverse (maleate
fumarate) is more common. -
Contamination: Commercial "Dimethyl Fumarate" may contain traces of maleate if not synthesis-grade.[1][2]
Corrective Action:
-
Step 1 (Verification): Run a 1H NMR on your dienophile source.[1][2] The vinylic protons of fumarate (singlet,
~6.8 ppm) are distinct from maleate (singlet, ~6.2 ppm).[1] -
Step 2 (Purification): Recrystallize Dimethyl Fumarate from methanol if purity is <98%.[1][2]
-
Step 3 (Protocol Check): Ensure no iodine or radical sources are present, which catalyze cis/trans isomerization.[1][2]
Module B: Low Yield & Viscous Residue (Oligomerization)
Symptom: The reaction mixture becomes extremely viscous or forms a "gum" upon solvent removal. Distillation is difficult; yield is <50%.[1]
Technical Root Cause: This is caused by Polybutadiene formation or Butadiene Dimerization (4-Vinylcyclohexene) .[1][2]
-
Mechanism: If the concentration of free butadiene exceeds the consumption rate by the dienophile, butadiene molecules react with each other.
-
Trigger: Heating 3-sulfolene too rapidly before the dienophile is fully dissolved or available.[1][2]
Corrective Action:
-
Use a Radical Inhibitor: Add Hydroquinone or BHT (0.1 - 1.0 mol%) to the reaction mixture.[1][2] This scavenges free radicals and inhibits polymerization without affecting the concerted Diels-Alder mechanism.[1]
-
Slow Release Strategy: Do not dump all reagents at once if scaling up. Dissolve the fumarate in refluxing xylene first, then slowly add the solid 3-sulfolene (or a solution of it) to the hot mixture. This keeps the instantaneous butadiene concentration low (Pseudo-high-dilution principle).[1][2]
Module C: Acidic Contamination & Smell
Symptom: Product has a sharp, pungent odor or acidic pH.[1][2] GC-MS shows hydrolyzed side products (mono-methyl esters).[1][2]
Technical Root Cause:
-
SO₂ Trapping: The byproduct SO₂ is soluble in organic solvents. If not vented, it can form sulfurous acid upon contact with moisture.[1][2]
-
Hydrolysis: At reflux temperatures, trace water + SO₂ (acidic) will hydrolyze the methyl esters to carboxylic acids.
Corrective Action:
-
Venting: The reaction must be performed under a constant stream of inert gas (Nitrogen/Argon) bubbling through the solution or sweeping the headspace to carry SO₂ to a scrubber (NaOH trap).
-
Alkaline Wash: During workup, wash the organic phase with 10% NaHCO₃ or 10% NaOH to neutralize residual acid and remove hydrolyzed byproducts.
Optimized Experimental Protocol
Objective: Synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (10g Scale).
Reagents:
-
Dimethyl Fumarate (1.0 eq)
-
3-Sulfolene (1.2 - 1.5 eq) — Excess accounts for gaseous loss.[1][2]
-
Hydroquinone (0.5 mol%)[1]
-
Xylenes (Isomeric mixture, anhydrous) — Concentration: ~0.5 - 1.0 M[1][2]
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a dilute NaOH trap (to neutralize SO₂).
-
Dissolution: Charge the flask with Dimethyl Fumarate, Hydroquinone, and Xylenes. Heat to reflux (~140°C).[1][2]
-
Addition: Once refluxing, add 3-Sulfolene.
-
Reaction: Reflux vigorously for 8–12 hours . The high temperature is required to decompose sulfolene and drive the DA reaction.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or GC. Look for the disappearance of fumarate.
-
Workup:
-
Purification: Vacuum distillation is the standard for high purity.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Toluene instead of Xylene?
-
Answer: It is risky.[1][2] The decomposition of 3-sulfolene requires temperatures >110°C. Toluene boils at 110.6°C. If the reaction temperature drops slightly, the generation of butadiene stops, stalling the reaction. Xylenes (bp ~138-144°C) provide a robust thermal buffer to ensure continuous butadiene generation.[1][2]
Q2: Why do I see crystals forming in the condenser?
-
Answer: This is likely sublimed Dimethyl Fumarate or 3-Sulfolene .[1][2] If the condenser water is too cold or the reflux isn't vigorous enough to wash the walls, reagents can sublime. Periodically stop the water flow for a few seconds (carefully!) to let hot vapor wash the solids back down, or use a wider-bore condenser.
Q3: My product solidified in the fridge. Is this normal?
-
Answer: The trans-diester is a liquid at room temperature (MP ~15°C) but can crystallize/solidify in a cold fridge or freezer.[1][2] If it melts near RT, it is likely the correct product. If the solid has a high melting point (>60°C), it might be unreacted fumarate or sulfolene.
Q4: How do I remove the 4-Vinylcyclohexene (VCH) impurity?
-
Answer: VCH is a liquid with a boiling point of ~126°C (at atm).[1] It is significantly more volatile than the target diester. It should be easily removed during the initial solvent stripping or the "forerun" of your vacuum distillation.
Troubleshooting Logic Tree
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
References
-
Reaction Mechanism & Stereospecificity
-
Sulfolene as Butadiene Precursor
-
Experimental Procedures (Organic Syntheses)
-
Butadiene Dimerization Kinetics
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. CN104276953A - Method for preparing dialkyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. odinity.com [odinity.com]
- 9. researchgate.net [researchgate.net]
- 10. cerritos.edu [cerritos.edu]
Troubleshooting low yield in the Diels-Alder synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Status: Operational Ticket ID: DA-TRANS-4CH Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Failure Mode
Before adjusting your protocol, identify the specific symptom of your low yield. The synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate (Target 3 ) via the Diels-Alder reaction of Dimethyl Fumarate (2) and 3-Sulfolene (1) presents unique challenges compared to the more common maleic anhydride route.
Symptom Checklist
| Symptom | Probable Root Cause | Immediate Action |
| Yield < 40% | Incomplete SO₂ extrusion or butadiene loss. | Check reflux temp (>110°C required). |
| Product is Solid | Wrong isomer (cis) or hydrolysis to acid. | Check starting material (Maleate vs. Fumarate). |
| Viscous/Gummy Residue | Polymerization of butadiene. | Add polymerization inhibitor (Hydroquinone). |
| Strong SO₂ Smell in Product | Incomplete workup/degassing. | Increase post-reaction N₂ purge or wash with NaHCO₃. |
The Reaction System: Mechanics of Failure
To troubleshoot effectively, you must understand the competing thermodynamics of the in situ butadiene generation.
The "Hidden" Equilibrium
The reaction relies on the cheletropic elimination of SO₂ from 3-sulfolene to generate 1,3-butadiene. This is the rate-limiting step for the supply of diene.
Key Technical Insight:
-
Activation Threshold: 3-Sulfolene decomposition effectively begins at ~105-110°C . If you run this reaction in benzene (BP 80°C) or toluene (BP 110°C) without a sealed vessel, the reaction will be sluggish or stall.
-
Gas Phase Partitioning: Butadiene is a gas (BP -4.4°C). In an open reflux system, if the Diels-Alder reaction rate (
) is slower than the butadiene escape rate ( ), you lose stoichiometry.
Visualizing the Pathway
The following diagram illustrates the critical signaling pathway of the reaction and where mass loss occurs.
Figure 1: Reaction pathway showing the critical vulnerability of butadiene loss prior to cycloaddition.
Critical Reagent Control: The Diene Source
Most low yields stem from the mismanagement of 3-Sulfolene .
The "Excess" Rule
Unlike standard stoichiometry (1:1), this reaction requires a calculated excess of the diene precursor to account for gaseous loss.
-
Standard: 1.0 eq Dienophile : 1.5 eq 3-Sulfolene.
-
Correction: If yield is consistently low, increase 3-sulfolene to 2.0 eq .
Solvent Selection (The Temperature Trap)
The solvent boiling point acts as a thermostat.
-
Toluene (BP 110°C): Barely sufficient. Reaction is slow; butadiene escapes before reacting.[1]
-
Xylenes (BP ~140°C): Optimal. The higher temperature accelerates the Diels-Alder step (
), capturing butadiene as fast as it is generated.
Troubleshooting FAQ
Q: My product is a solid, but the literature says it should be a liquid. What happened? A: You likely isolated the cis-isomer or the hydrolyzed acid.
-
Target: Dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a liquid (BP ~119°C @ 8.5 mmHg) [1].[2]
-
False Positive 1: Dimethyl cis-4-cyclohexene-1,2-dicarboxylate is a solid (MP ~40-50°C, often supercools). This occurs if you used Dimethyl Maleate instead of Fumarate.
-
False Positive 2: trans-4-Cyclohexene-1,2-dicarboxylic acid (MP >150°C).[3] This occurs if moisture entered the system and hydrolyzed the esters.
Q: I see a gummy residue in the flask. Is this my product? A: No. This is polybutadiene.
-
Cause: Radical polymerization of butadiene at high temperatures.
-
Fix: Add a radical inhibitor such as Hydroquinone or 4-tert-butylcatechol (10-20 mg) to the reaction mixture before heating [2].
Q: The reaction smells intensely of sulfur even after workup. A: SO₂ is trapped in the oil.
-
Fix: The cheletropic elimination is reversible under pressure. Ensure you vent the reaction or perform a vigorous N₂ sparge post-reaction. Wash the organic layer with 10% NaHCO₃ to neutralize sulfurous acid formed from residual SO₂ and moisture.
Optimized Protocol: The "Xylene-Reflux" Method
This protocol is designed to maximize yield by synchronizing diene generation with consumption.
Materials
-
Dienophile: Dimethyl Fumarate (1.0 eq, 10 mmol, 1.44 g)
-
Diene Precursor: 3-Sulfolene (1.5 eq, 15 mmol, 1.77 g)
-
Solvent: Xylenes (mixture of isomers), 5-7 mL
-
Inhibitor: Hydroquinone (trace, ~10 mg)
Step-by-Step Workflow
-
Setup: Use a round-bottom flask equipped with a reflux condenser. Crucial: Fit the top of the condenser with a drying tube (CaCl₂) leading to a gas trap (funnel inverted over dilute NaOH) to neutralize evolved SO₂.
-
Dissolution: Combine Dimethyl Fumarate, 3-Sulfolene, Hydroquinone, and Xylenes.
-
The "Slow Ramp": Do not heat to reflux immediately.
-
Heat to 80°C for 10 minutes (homogenize).
-
Ramp to 110°C (observe initial bubbling = SO₂ release).
-
Ramp to vigorous reflux (~140°C).
-
-
Reaction: Reflux for 60-90 minutes .
-
Why? High temp ensures rapid consumption of butadiene by the poor dienophile (fumarate is less reactive than maleic anhydride).
-
-
Cool Down: Cool to room temperature.
-
Workup:
-
Add 20 mL Diethyl Ether (or Ethyl Acetate).
-
Wash 1x with Water (removes unreacted sulfolene).
-
Wash 1x with 10% NaHCO₃ (removes acidic byproducts).
-
Wash 1x with Brine.
-
Dry over MgSO₄.
-
-
Purification:
-
Concentrate via Rotary Evaporator.
-
Vacuum Distillation: The product is a high-boiling liquid. Simple evaporation may leave impurities. Distill at reduced pressure (approx 120°C at 10 mmHg) for analytical purity.
-
Troubleshooting Logic Tree
Figure 2: Decision matrix for post-experiment analysis.
References
-
TCI Chemicals. Product Specification: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.[2] Retrieved from .
-
Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Synthesis.[1][4] Journal of Chemical Education, 45(1), 55. .
-
Organic Syntheses. General Procedure for Butadiene Generation from 3-Sulfolene. (Analogous procedure for cis-isomer, useful for mechanism comparison). .
Sources
Identification of byproducts in Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate reaction
Welcome to the technical support center for the synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in this common Diels-Alder reaction. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental outcomes.
Introduction: The Chemistry at Hand
The synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and dimethyl acetylenedicarboxylate (the dienophile). While this reaction is generally robust, the formation of byproducts can complicate purification and compromise the yield and purity of the desired trans-isomer. This guide will walk you through the identification of common byproducts and provide actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate?
A1: The primary byproducts encountered are:
-
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate: The geometric isomer of the desired product.
-
4-Vinyl-1-cyclohexene: A dimer of the 1,3-butadiene starting material.
-
Polybutadiene: A polymeric byproduct from the polymerization of 1,3-butadiene.
-
Unreacted Dimethyl Acetylenedicarboxylate: Residual starting material.
Q2: Why is the formation of the trans-isomer favored?
A2: The Diels-Alder reaction is stereospecific. The geometry of the dienophile is retained in the product. In the case of a linear dienophile like dimethyl acetylenedicarboxylate, the initial addition of the diene can occur from either face, leading to a mixture of cis and trans isomers. However, the trans-isomer is often thermodynamically more stable due to reduced steric hindrance between the two ester groups, and reaction conditions can be optimized to favor its formation.
Q3: Can the trans-isomer isomerize to the cis-isomer?
A3: Yes, under certain conditions, such as prolonged heating or exposure to acidic or basic conditions, the trans-isomer can isomerize to the more thermodynamically stable cis-isomer.[1] Monitoring reaction time and temperature is crucial to minimize this.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a detailed guide to identifying and addressing the presence of specific byproducts in your reaction mixture.
Issue 1: Presence of an Isomeric Impurity
Symptom: Your NMR spectrum shows an additional set of peaks with similar chemical shifts and integration to your desired product, suggesting the presence of the cis-isomer.
Causality: The formation of the cis-isomer is a common outcome in this reaction. The ratio of cis to trans isomers can be influenced by reaction temperature and time.
Identification Protocol: NMR Spectroscopy
A detailed analysis of the 1H and 13C NMR spectra is the most effective way to distinguish between the cis and trans isomers.
Table 1: Comparative 1H and 13C NMR Chemical Shifts (δ, ppm) for cis and trans Isomers
| Compound | 1H NMR Signals (ppm) | 13C NMR Signals (ppm) |
| Dimethyl trans-4-cyclohexene-1,2-dicarboxylate | ~5.7 (m, 2H, olefinic), ~3.7 (s, 6H, OCH3), ~3.0 (m, 2H, allylic CH), ~2.3 (m, 4H, CH2) | ~174 (C=O), ~125 (olefinic CH), ~52 (OCH3), ~40 (allylic CH), ~25 (CH2) |
| Dimethyl cis-4-cyclohexene-1,2-dicarboxylate | ~5.6 (m, 2H, olefinic), ~3.65 (s, 6H, OCH3), ~3.2 (m, 2H, allylic CH), ~2.4 (m, 4H, CH2) | ~173 (C=O), ~124 (olefinic CH), ~51.5 (OCH3), ~38 (allylic CH), ~24 (CH2) |
Note: The exact chemical shifts can vary depending on the solvent and instrument. The key is to look for two distinct sets of peaks.
Workflow for Isomer Identification and Separation
Caption: Workflow for the identification and separation of cis/trans isomers.
Mitigation and Purification Protocol: Recrystallization
-
Solvent Selection: A mixture of hexane and ethyl acetate is often effective. Start by dissolving the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane until the solution becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold hexane.
-
Analysis: Obtain an NMR spectrum of the recrystallized material to confirm the purity. The trans-isomer is typically less soluble and will crystallize out first.
Issue 2: Presence of 1,3-Butadiene Dimer
Symptom: Your crude product analysis (GC-MS or NMR) shows peaks corresponding to a C8H12 compound.
Causality: 1,3-Butadiene can undergo a Diels-Alder reaction with itself, where one molecule acts as the diene and the other as the dienophile, to form 4-vinyl-1-cyclohexene.[2] This is more likely to occur at higher temperatures or with a high concentration of the diene.
Identification Protocol: Spectroscopic Analysis
Table 2: Spectroscopic Data for 4-Vinyl-1-cyclohexene
| Technique | Key Signals/Features |
| 1H NMR (CDCl3) [3] | ~5.8-5.6 (m, 2H, olefinic ring H and vinylic CH=), ~5.0-4.9 (m, 2H, vinylic =CH2), ~2.1-1.2 (m, 7H, aliphatic) |
| 13C NMR (CDCl3) [3][4] | ~143.8, 126.9, 126.1, 112.4 (olefinic), ~37.7, 31.1, 28.5, 24.9 (aliphatic) |
| Mass Spectrum (EI) [5] | m/z 108 (M+), 93, 79, 67, 54 |
| IR Spectroscopy [5][6] | ~3080 cm-1 (=C-H stretch), ~1640 cm-1 (C=C stretch), ~910 cm-1 (vinylic C-H bend) |
Workflow for Dimer Identification and Removal
Caption: Workflow for identifying and removing the 1,3-butadiene dimer.
Mitigation and Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will effectively separate the non-polar dimer from the more polar diester product.
-
Fraction Collection: Collect fractions and analyze by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Presence of Polymeric Byproduct
Symptom: A gummy, insoluble material is present in your reaction flask, or your purified product is an oil that is difficult to crystallize.
Causality: 1,3-Butadiene can polymerize, especially at elevated temperatures or in the presence of radical initiators.
Identification Protocol: Spectroscopic Characterization
Table 3: Spectroscopic Signatures of Polybutadiene
| Technique | Key Signals/Features |
| 1H NMR (CDCl3) [7][8] | Broad signals around ~5.4 ppm (olefinic protons) and ~2.1 ppm (allylic protons). |
| 13C NMR (CDCl3) [8][9] | Broad signals for olefinic carbons (~130 ppm) and aliphatic carbons (~30 ppm). |
| IR Spectroscopy | Characteristic peaks for cis (~740 cm-1), trans (~965 cm-1), and vinyl (~910 cm-1) C-H bending, depending on the polymerization mechanism. |
Mitigation and Purification Protocol: Precipitation and Filtration
-
Precipitation: Dissolve the crude product in a suitable solvent in which the desired product is soluble but the polymer is not (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Filtration: Filter the solution to remove the insoluble polymeric material.
-
Purification: The filtrate containing the desired product can then be further purified by recrystallization or column chromatography as described above.
Summary of Key Byproducts and Their Characteristics
| Byproduct | Formation Pathway | Key Identification Techniques | Primary Removal Method |
| Dimethyl cis-4-cyclohexene-1,2-dicarboxylate | Stereoisomer formation during Diels-Alder reaction | 1H and 13C NMR | Recrystallization |
| 4-Vinyl-1-cyclohexene | Dimerization of 1,3-butadiene | GC-MS, 1H NMR | Column Chromatography, Distillation |
| Polybutadiene | Polymerization of 1,3-butadiene | Insolubility, Broad NMR signals | Precipitation and Filtration |
Conclusion
The successful synthesis of pure dimethyl trans-4-cyclohexene-1,2-dicarboxylate relies on careful control of reaction conditions and the ability to identify and remove potential byproducts. By understanding the formation pathways and characteristic spectroscopic signatures of these impurities, researchers can effectively troubleshoot their experiments and obtain a high-purity final product. This guide provides the foundational knowledge and practical steps to achieve this. For further assistance, please consult the references provided below.
References
-
13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C... Doc Brown's Chemistry. Available from: [Link]
-
¹H NMR spectrum of polybutadiene in CDCl3. ResearchGate. Available from: [Link]
-
NMR Characterization of High cis Polybutadiene. auremn. Available from: [Link]
-
4-Vinyl-1-cyclohexene. PubChem. Available from: [Link]
-
(a) ¹H NMR and (b) ¹³C NMR spectrum of polybutadiene obtained from... ResearchGate. Available from: [Link]
-
Microstructural analysis of polybutadienes. Endress+Hauser. Available from: [Link]
-
Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. The Royal Society of Chemistry. Available from: [Link]
-
4-Vinylcyclohexene - Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, cis-. PubChem. Available from: [Link]
-
Configurational isomerization of cis-and trans-1,2-,1,3- and 1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions. Available from: [Link]
-
Cyclohexene, 4-ethenyl-. NIST WebBook. Available from: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Vinyl-1-cyclohexene(100-40-3) 13C NMR spectrum [chemicalbook.com]
- 5. Cyclohexene, 4-ethenyl- [webbook.nist.gov]
- 6. 4-Vinyl-1-cyclohexene(100-40-3) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. auremn.org [auremn.org]
Challenges in the purification of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
[1]
Product Code: [Generic-Ref-Trans] Chemical Class: Cyclic Unsaturated Diester Primary Synthesis Route: Diels-Alder Cycloaddition (Butadiene + Dimethyl Fumarate)[1]
⚠️ Critical Alert: Stereochemical Integrity
Before proceeding: Confirm your starting material.
Module 1: The "White Solid" Contamination (Sublimation Issues)
User Issue:
"I am attempting vacuum distillation of the crude reaction mixture. A white crystalline solid is clogging my condenser and vacuum lines, causing pressure spikes."
Root Cause Analysis:
The solid is likely unreacted Dimethyl Fumarate .[2] Unlike the liquid diester product, dimethyl fumarate is a solid (MP ~102°C) with a high propensity to sublime rather than melt/distill under vacuum. This is the most common failure mode in this purification.[2]
Troubleshooting Protocol:
| Step | Action | Technical Rationale |
| 1 | Stop Distillation | Continuing will foul the vacuum pump oil and risk dangerous pressure buildup.[1][2] |
| 2 | Cold Filtration | Dissolve the crude mixture in cold Methanol or Ether.[2] Unreacted dimethyl fumarate has lower solubility in cold solvents than the product.[2] Filter off the precipitate. |
| 3 | Chemical Scavenging | If filtration is insufficient, react the crude mixture with a small excess of cyclopentadiene (room temp, 2 hours). This converts residual fumarate into a norbornene derivative with a significantly different boiling point ( |
| 4 | Condenser Setup | When restarting distillation, use a wide-bore air condenser initially to allow any remaining sublimate to pass, or use a heat gun to melt crystals forming in the neck. |
Module 2: Separation of Cis and Trans Isomers[1][3]
User Issue:
"My NMR shows a doublet of doublets at the methine protons indicating a mixture of isomers. How do I separate the trans product from the cis impurity?"
Root Cause Analysis:
While the Diels-Alder reaction is stereospecific, contamination can occur if the starting butadiene contained cis-impurities or if the dimethyl fumarate contained dimethyl maleate.[1] Separation is difficult due to similar boiling points.[2]
Troubleshooting Protocol:
Option A: Chromatographic Separation (Ag-Silica) Standard silica gel often fails to resolve these isomers due to identical polarity of the ester groups.[1]
-
Technique: Silver Nitrate Impregnated Silica Gel (10% w/w) .[2]
-
Mechanism:
-complexation.[1][2] The silver ions interact differently with the alkene double bond based on the steric shielding of the cis vs. trans carboxylate groups. -
Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).[2]
Option B: Chemical Resolution (Hydrolysis) If high purity (>99%) is required and scale is large (>50g).[2]
-
Hydrolyze the ester mixture using NaOH/MeOH to the dicarboxylic acid.
-
Crystallize the acid from water. The trans-acid has a significantly different solubility profile and crystal lattice energy than the cis-acid.[1]
-
Re-esterify the purified trans-acid using Methanol/H2SO4.
Figure 1: Decision matrix for isomer separation based on scale and purity requirements.
Module 3: Vacuum Distillation Specifications
User Issue:
"I am unsure of the vacuum parameters. The product is turning yellow/brown during distillation."
Root Cause Analysis:
Discoloration indicates thermal decomposition (Retro-Diels-Alder reaction) or polymerization of butadiene oligomers.[1][2] The boiling point is high; atmospheric distillation will destroy the molecule.
Operational Parameters:
| Parameter | Specification | Notes |
| Vacuum Pressure | < 2.0 mmHg | Essential.[1][2] Do not attempt above 5 mmHg.[2] |
| Vapor Temperature | 115°C - 125°C | At 1.0 mmHg.[1][2] |
| Bath Temperature | Max 150°C | Exceeding 160°C accelerates Retro-Diels-Alder.[1][2] |
| Appearance | Colorless Liquid | May solidify upon prolonged standing (low melting solid).[2] |
Safety Note: Ensure the receiver flask is cooled. The trans-isomer may have a melting point near room temperature (approx 15-25°C depending on purity), potentially solidifying in the receiver.[1]
Module 4: Chemical Impurity Removal (Acidity)
User Issue:
"The product smells acrid and has a high acid number."
Root Cause Analysis:
Partial hydrolysis of the methyl esters has occurred, likely due to moisture during the reaction or workup. This creates the mono-methyl ester or free dicarboxylic acid.[1][2]
Wash Protocol:
-
Dissolve crude oil in Ethyl Acetate (not Dichloromethane, to avoid emulsion issues).
-
Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Wash 1x with Brine .[2]
-
Concentrate in vacuo.
References
-
TCI Chemicals. (n.d.).[2] Product Specification: Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate. (Used as physical property proxy for trans-isomer).[1][2] Retrieved from
-
Organic Syntheses. (1950).[2] Butadiene and Dimethyl Fumarate: General Diels-Alder Procedures. Organic Syntheses, Coll. Vol. 3. (General methodology for trans-diester synthesis).
-
Fringuelli, F., & Taticchi, A. (2002).[2] The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[2] (Source for Ag-Silica separation techniques).
-
PubChem. (n.d.).[2][9] Compound Summary: 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester.[1][2][10] Retrieved from
Sources
- 1. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 2. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. atc.io [atc.io]
- 9. 4,5-Dimethylcyclohexene-1,2-dicarboxylic acid | C10H14O4 | CID 20139322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the stereoselectivity of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate synthesis
Technical Support Center: Cycloaddition Methodologies Subject: Optimization of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate Synthesis Ticket ID: DA-TRANS-001 Status: Open for Consultation
Executive Summary
Welcome to the Cycloaddition Technical Support Center. You are likely accessing this guide because you are encountering yield issues, stereochemical leakage (presence of cis isomers), or sluggish kinetics in the Diels-Alder reaction between 1,3-butadiene and dimethyl fumarate .
This guide departs from standard textbook procedures to address the practical realities of the laboratory bench. We focus on stereospecific retention , kinetic acceleration via Lewis Acid catalysis , and purification logic .
Part 1: The Core Protocol (Optimized)
The synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate relies on the stereospecific nature of the Diels-Alder reaction. The geometry of the dienophile (dimethyl fumarate, trans) is preserved in the product.
Standard Operating Procedure (SOP-DA-04)
Reactants:
-
Diene Source: 3-Sulfolene (Butadiene sulfone) – Preferred for stoichiometry control.
-
Dienophile: Dimethyl fumarate (Must be >98% trans).
-
Solvent: Xylenes (mixture) or Toluene.
Workflow:
-
** stoichiometry:** 1.2 eq 3-Sulfolene : 1.0 eq Dimethyl Fumarate.
-
Reflux: Heat xylene solution to reflux (138-144°C).
-
Duration: 4–8 hours (Uncatalyzed) or 1–2 hours (Catalyzed).
-
Isolation: Cool to room temperature. The trans-diester often crystallizes or can be precipitated with petroleum ether.
Part 2: Troubleshooting & FAQs
Direct answers to your experimental failures.
Category A: Stereochemical Issues (Purity)
Q: Why does my NMR show a doublet of doublets corresponding to the cis-isomer? A: This is a "Stereochemical Leak." The Diels-Alder reaction is concerted and stereospecific; trans reactants yield trans products.[7] If you see cis, one of two things happened:
-
Contaminated Starting Material: Your dimethyl fumarate contains dimethyl maleate (cis). Maleates react faster than fumarates in some thermal conditions due to the "cis-effect" (though fumarates are usually electronically favored, maleates can be sterically less hindered in the transition state if the ester groups are small).
-
Thermal Isomerization: At high reflux temperatures (>140°C) for extended periods, dimethyl fumarate can partially isomerize to the thermodynamically less stable maleate prior to reaction, or the product can epimerize if acidic impurities are present.
-
Fix: Switch to a Lewis Acid Catalyzed protocol (see Part 3) to run the reaction at lower temperatures (
to ), completely suppressing thermal isomerization.
-
Q: Can I separate the cis impurity from my trans product? A: Yes. The trans-diester typically has a higher melting point and lower solubility in non-polar solvents than the cis-diester.
-
Protocol: Recrystallize from hot methanol or a hexanes/ethyl acetate mixture. The trans isomer will precipitate first.
Category B: Kinetic Issues (Yield)
Q: The reaction is stalling. I have 40% unreacted fumarate after 12 hours. A: Dimethyl fumarate is an electron-deficient dienophile, but it lacks the ring strain of maleic anhydride, making it kinetically slower.
-
Fix 1 (Concentration): Diels-Alder is 2nd order. Double the concentration of reactants.
-
Fix 2 (Catalysis): Add 10 mol% Aluminum Chloride (
) or Diethylaluminum Chloride ( ) . This lowers the LUMO energy of the fumarate, exponentially increasing the reaction rate.
Part 3: Advanced Optimization (Catalysis & Mechanism)
To strictly enforce stereoselectivity and improve yield, we recommend moving from thermal conditions to Lewis Acid Catalysis .
The Catalytic Advantage
Lewis acids coordinate to the carbonyl oxygens of the dimethyl fumarate. This coordination:
-
Lowers the LUMO: Reduces the energy gap between the Diene HOMO and Dienophile LUMO.[8]
-
Increases Asynchronicity: Makes the transition state more polar, accelerating the bond formation.
-
Locks Geometry: The coordination complex prevents rotation, strictly enforcing the trans geometry.
Comparative Data: Thermal vs. Catalytic
| Parameter | Thermal Reflux (Xylenes) | Catalytic ( |
| Temperature | 140°C | 0°C – 25°C |
| Time | 8–12 Hours | 1–3 Hours |
| Yield | 60–75% | 85–95% |
| Stereoselectivity | >95% trans (risk of isomerization) | >99% trans (isomerization suppressed) |
| Workup | Distillation/Crystallization | Aqueous quench required |
Visualizing the Pathway
The following diagram illustrates the stereospecific pathways and the intervention points for troubleshooting.
Figure 1: Reaction pathways contrasting thermal risks with catalytic precision. The catalytic route avoids the isomerization branch entirely.
Part 4: Validated Experimental Protocol (Catalytic Route)
Objective: Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate with >99% de.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dienophile Loading: Add Dimethyl Fumarate (1.44 g, 10 mmol) and dry Dichloromethane (DCM) (50 mL). Cool to 0°C.[9]
-
Catalyst Addition: Add
(133 mg, 1.0 mmol, 0.1 eq) in one portion. Stir for 15 minutes to allow coordination (solution may turn yellow/orange). -
Diene Addition:
-
If using gas: Bubble 1,3-Butadiene slowly into the solution for 20 minutes.
-
If using sulfolene (requires modification): You cannot use sulfolene easily at 0°C. You must generate butadiene in a separate flask (heat sulfolene) and cannula transfer the gas into the cold reaction flask.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Pour mixture into ice-cold dilute HCl (1M, 50 mL) to break the Aluminum complex.
-
Extraction: Separate organic layer, wash with saturated
and brine. Dry over . -
Purification: Evaporate solvent. Recrystallize the residue from Methanol.
References
-
Diels-Alder Stereospecificity & Mechanism
-
Sauer, J. (1966). Diels-Alder Reactions Part I: New Preparative Aspects. Angewandte Chemie International Edition, 5(2), 211-230. Link
-
-
Lewis Acid Catalysis in Diels-Alder
-
Fringuelli, F., et al. (2002). Lewis Acid Catalysts in Diels-Alder Reactions. The Chemical Record, 2(5), 352-366. Link
-
-
Butadiene Generation from Sulfolene
-
Thermodynamic Isomerization Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101735111A - Method for synthesizing trans-1,4-cyclohexane diisocyanate - Google Patents [patents.google.com]
- 4. WO2014080980A1 - Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. youtube.com [youtube.com]
- 11. Lab report #4: Diels-Alder Reaction [docs.google.com]
Validation & Comparative
Structural Validation of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate: A Comparative Spectroscopic Guide
Executive Summary
In the synthesis of cyclic scaffolds for pharmaceutical intermediates, stereochemical integrity is paramount. The Diels-Alder cycloaddition between 1,3-butadiene and dimethyl fumarate is the standard route to Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate . However, thermodynamic equilibration or impure starting materials can lead to the cis-isomer (derived from dimethyl maleate), which possesses significantly different pharmacological and physical properties.
This guide provides an authoritative protocol for distinguishing the trans-target from its cis-alternative using high-resolution NMR and IR spectroscopy. Unlike generic guides, we focus on the conformational analysis of the cyclohexene ring to explain the causality behind the spectral data.
The Comparative Framework: Trans (Target) vs. Cis (Alternative)[1][2][3][4][5][6]
To validate your product, you must prove it is not the alternative isomer. The stereochemistry is determined by the geometry of the dienophile (fumarate vs. maleate) due to the concerted nature of the Diels-Alder reaction.
| Feature | Target: Trans-Isomer | Alternative: Cis-Isomer |
| Precursor | Dimethyl Fumarate ( | Dimethyl Maleate ( |
| Thermodynamics | More stable (diequatorial conformation) | Less stable (steric strain) |
| Symmetry | Meso compound (Achiral, plane of symmetry) | |
| Key NMR Feature | Large | Small |
Primary Validation Method: H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive tool for this assignment. The distinction relies on the Karplus relationship , which correlates the vicinal coupling constant (
The Mechanistic Logic (Conformational Analysis)
The 4-cyclohexene ring typically adopts a half-chair conformation.
-
Trans-Isomer: The bulky ester groups prefer the pseudo-equatorial (
) positions to minimize 1,3-diaxial interactions. Consequently, the methine protons at C1 and C2 occupy pseudo-axial ( ) positions. The dihedral angle is approximately 160–180°. -
Cis-Isomer: One ester is pseudo-axial and the other pseudo-equatorial (
). The protons are therefore ( ) . The dihedral angle is approximately 60°.
Diagnostic Signals
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Methine (H-1, H-2) | 2.9 – 3.1 ppm | Multiplet (dt or ddd) | CONFIRMATORY. Large | |
| Alkene (H-4, H-5) | 5.6 – 5.7 ppm | Triplet/Multiplet | N/A | Diagnostic of the ring double bond, but similar in both isomers. |
| Methyl (OCH | 3.6 – 3.7 ppm | Singlet | N/A | Integration confirms diester functionality (6H). |
| Methylene (H-3, H-6) | 2.3 – 2.6 ppm | Multiplet | Complex | Complex splitting due to geminal and vicinal coupling. |
Critical Note: Do not confuse the alkene coupling (which is always cis inside the ring) with the methine coupling at C1/C2. The stereochemistry of the esters is defined by the C1-C2 bond.
Secondary Validation: IR Spectroscopy
While less specific for stereochemistry, IR confirms functional group integrity and reaction completion (consumption of diene/dienophile).
-
C=O Stretch (Ester): Strong band at 1735–1740 cm
. -
C=C Stretch (Alkene): Weak to medium band at 1650–1660 cm
.-
Differentiation: The cis-isomer often shows a slightly shifted carbonyl frequency due to potential dipole coupling or steric crowding, but this is unreliable compared to NMR.
-
-
sp
C-H Stretch: 2850–2950 cm . -
sp
C-H Stretch: >3000 cm (typically 3020–3040 cm ).
Experimental Protocol: Synthesis & Analysis Workflow
This protocol ensures a self-validating system where the lack of cis-signals confirms the stereospecificity of the reaction.
Step 1: Synthesis (Diels-Alder)
-
Reagents: Dissolve Dimethyl Fumarate (1.0 eq) in Toluene. Add 1,3-Butadiene (excess, or generated in situ from sulfolane if using high temp).
-
Conditions: Reflux at 110°C for 12–24 hours.
-
Mechanism: Concerted [4+2] cycloaddition. The trans geometry of the fumarate is strictly conserved in the product.
Step 2: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess butadiene.
-
Purification: Distillation or recrystallization (if solid). The trans-isomer typically has a higher melting point than the cis-isomer (liquid vs solid behavior varies by exact derivative, but trans packs better).
Step 3: Spectroscopic Validation
-
Sample Prep: Dissolve ~10 mg of product in CDCl
. -
Acquisition: Acquire standard 1D
H NMR (min 300 MHz, preferably 500 MHz for clear splitting). -
Processing: Phase and baseline correct. Reference CHCl
residual peak to 7.26 ppm.
Step 4: Decision Logic (Data Analysis)
Use the following logic flow to confirm the structure.
Figure 1: Decision tree for structural assignment based on NMR coupling constants.
References
-
Diels-Alder Stereospecificity: Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
NMR Coupling Constants (Karplus): Hans J. Reich, University of Wisconsin. NMR Spectroscopy: Proton Coupling Constants. Retrieved from [Link]
-
IR Spectral Data: NIST Chemistry WebBook. 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester IR Spectrum. Retrieved from [Link]
-
General Mechanism: Chemistry LibreTexts. Diels-Alder Reaction.[1] Retrieved from [Link]
Sources
Comparison of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate vs cis isomer.
Technical Comparison Guide: Dimethyl cis- vs. trans-4-Cyclohexene-1,2-dicarboxylate
Executive Summary
Dimethyl 4-cyclohexene-1,2-dicarboxylate exists as two stereoisomers: the cis-isomer (kinetic product from dimethyl maleate) and the trans-isomer (thermodynamic product from dimethyl fumarate or isomerization). In drug development and polymer synthesis, the choice of isomer dictates the conformational rigidity and metabolic stability of the final scaffold.
Quick Comparison Matrix
| Feature | Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate | Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate |
| CAS Number | 4841-84-3 | 17673-68-6 |
| Physical State | Liquid (Clear, colorless) | Liquid (Clear, colorless) |
| Boiling Point | ~142 °C (20 mmHg) | ~119 °C (8.5 mmHg) |
| Thermodynamic Stability | Lower (Steric strain from syn-substituents) | Higher (Diequatorial conformation favored) |
| Synthetic Origin | Diels-Alder of Butadiene + Dimethyl Maleate | Diels-Alder of Butadiene + Dimethyl Fumarate |
| Key Reactivity | Rapid hydrolysis to anhydride; prone to epimerization. | Slower hydrolysis; stable to base-catalyzed epimerization. |
Synthesis & Mechanistic Origin
The stereochemistry of the cyclohexene ring is established during the [4+2] cycloaddition. The reaction is stereospecific , meaning the relative configuration of the dienophile (maleate vs. fumarate) is retained in the product.
Pathway Diagram: Stereospecific Diels-Alder Cycloaddition
Caption: Stereospecific synthesis pathways. The concerted nature of the Diels-Alder reaction translates the dienophile geometry directly to the product.
Physical & Spectral Characterization
Distinguishing the isomers requires careful analysis of NMR coupling constants (
Nuclear Magnetic Resonance ( H NMR) Analysis
-
Dimethyl trans-isomer:
-
Conformation: Predominantly diequatorial to minimize 1,3-diaxial interactions.
-
Coupling (
): The protons at C1 and C2 are diaxial ( ). According to the Karplus equation, this results in a large coupling constant ( ). -
Shift: Typically appears upfield relative to the cis isomer due to anisotropic shielding in the chair conformation.
-
-
Dimethyl cis-isomer:
-
Conformation: Rapid equilibrium between two chair forms (one ester axial, one equatorial).
-
Coupling (
): The protons are in an or relationship. This results in a significantly smaller coupling constant ( ). -
Shift: Often downfield (~2.87 ppm) due to steric compression (deshielding) between the syn-facial ester groups.
-
Table: Spectral & Physical Properties
| Property | cis-Isomer | trans-Isomer |
| Small (2–5 Hz) | Large (10–12 Hz) | |
| Refractive Index ( | 1.4720 | 1.4680 |
| Density | 1.15 g/mL | 1.13 g/mL |
Thermodynamic Stability & Isomerization[1]
The trans-isomer is thermodynamically more stable by approximately 1.8 kcal/mol . The cis-isomer suffers from steric repulsion between the adjacent methoxycarbonyl groups.
Isomerization Mechanism (Epimerization)
The cis-isomer can be converted to the trans-isomer using a base catalyst (e.g., sodium methoxide). The reaction proceeds via an enolate intermediate, scrambling the stereochemistry at the
Caption: Base-catalyzed epimerization mechanism. The planar enolate allows re-protonation from the less hindered face, favoring the trans product.
Experimental Protocols
Protocol A: Synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate
Primary synthesis via Diels-Alder reaction.[1]
Reagents:
-
1,3-Butadiene (condensed liquid or gas)
-
Dimethyl Maleate (1.0 equiv)
-
Toluene (Solvent)
-
Hydroquinone (Radical inhibitor, trace)
Procedure:
-
Setup: Equip a pressure vessel (autoclave or heavy-walled glass tube) with a magnetic stir bar.
-
Charging: Add dimethyl maleate (14.4 g, 100 mmol), toluene (20 mL), and hydroquinone (10 mg).
-
Addition: Cool the vessel to -78 °C (dry ice/acetone) and condense 1,3-butadiene (approx. 8.1 g, 150 mmol, 1.5 equiv) into the mixture. Seal the vessel immediately.
-
Reaction: Allow the vessel to warm to room temperature, then heat to 100 °C for 12 hours . (Caution: Pressure buildup).
-
Workup: Cool to room temperature. Vent excess butadiene into a fume hood.
-
Purification: Concentrate the toluene solution under reduced pressure. Distill the residue under vacuum (bp ~140–145 °C at 20 mmHg) to obtain the pure cis-diester as a clear liquid.
Protocol B: Isomerization to Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Thermodynamic equilibration.
Reagents:
-
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate (from Protocol A)[1][2]
-
Sodium Methoxide (0.1 equiv, 25 wt% in methanol)
-
Methanol (Solvent)
Procedure:
-
Mixing: Dissolve the cis-diester (10 g) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Catalysis: Add sodium methoxide solution (0.5 mL).
-
Reflux: Heat the mixture to reflux (65 °C) under nitrogen for 4–6 hours . Monitor by TLC or GC (trans isomer elutes slightly faster on non-polar columns).
-
Quenching: Cool the mixture and neutralize with glacial acetic acid (equimolar to NaOMe).
-
Extraction: Evaporate methanol. Redissolve residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) to remove salts.
-
Isolation: Dry over MgSO
, filter, and concentrate. Vacuum distillation yields the trans-diester.
References
-
Diels-Alder Stereospecificity: Martin, J. G., & Hill, R. K. (1961). Stereochemistry of the Diels-Alder Reaction. Chemical Reviews, 61(6), 537–562. Link
- NMR Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Isomerization & Stability: Allinger, N. L., & Freiberg, L. A. (1962). Conformational Analysis. The Relative Stabilities of the cis- and trans-1,2-Dimethylcyclohexanes. Journal of the American Chemical Society, 84(11), 2201–2205. Link
-
Physical Properties Data: TCI Chemicals. Product Specification: Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate.[1][2] Link
Sources
A Comparative Guide to the Reactivity of Dienophiles in Diels-Alder Reactions: Featuring Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of the dienophile is a critical factor governing the efficiency and outcome of this powerful transformation. This guide provides a comprehensive comparison of the reactivity of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate with other commonly employed dienophiles, namely maleic anhydride, dimethyl maleate, and dimethyl fumarate. By examining the electronic and steric factors that influence dienophile reactivity, supported by available experimental and computational data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. A detailed experimental protocol for a standardized comparative reactivity study is also presented to encourage further investigation and data generation in this area.
Introduction to Dienophile Reactivity in the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a cyclohexene ring from a conjugated diene and an alkene, referred to as the dienophile.[1][2] The rate of this reaction is profoundly influenced by the electronic properties of the reactants.[3][4] In a normal-demand Diels-Alder reaction, the reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups (EWGs) on the dienophile.[3][5][6]
From a Frontier Molecular Orbital (FMO) theory perspective, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7][8] Electron-withdrawing groups on the dienophile lower the energy of its LUMO, leading to a smaller HOMO-LUMO energy gap and a more favorable interaction, thus increasing the reaction rate.[5][8]
This guide focuses on comparing the reactivity of four key dienophiles:
-
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate: The target of our analysis.
-
Maleic Anhydride: A highly reactive cyclic dienophile.[4]
-
Dimethyl Maleate: The cis-isomer of a common acyclic dienophile.
-
Dimethyl Fumarate: The trans-isomer, often compared to its cis counterpart.
Comparative Analysis of Dienophile Reactivity
Electronic Effects
The primary determinant of reactivity among these dienophiles is the electron-withdrawing ability of their substituent groups. The ester and anhydride functionalities are effective EWGs, enhancing the electrophilicity of the double bond.
-
Maleic Anhydride: The two carbonyl groups are held in a rigid, cyclic conformation, leading to strong and efficient electron withdrawal from the double bond. This constrained geometry also pre-organizes the dienophile for the transition state, reducing the entropic penalty of the reaction.[4][9]
-
Dimethyl Fumarate and Dimethyl Maleate: Both possess two ester groups that act as EWGs. The trans-geometry of dimethyl fumarate generally leads to slightly higher reactivity compared to the cis-isomer, dimethyl maleate, due to reduced steric hindrance in the transition state.
-
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate: This dienophile also features two electron-withdrawing ester groups. However, the presence of the cyclohexene ring introduces additional structural and electronic factors. The ester groups are attached to a saturated carbon framework, and their electron-withdrawing effect on the double bond is transmitted through sigma bonds, which is generally less effective than the direct conjugation seen in the other dienophiles.
Based on these electronic considerations, the predicted order of reactivity is:
Maleic Anhydride > Dimethyl Fumarate ≈ Dimethyl Maleate > Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Steric Considerations
Steric hindrance can play a significant role in the approach of the diene to the dienophile, affecting the reaction rate.
-
Maleic Anhydride: Its planar and compact structure presents minimal steric hindrance.
-
Dimethyl Fumarate vs. Dimethyl Maleate: The trans-arrangement of the ester groups in dimethyl fumarate generally presents less steric clash in the transition state compared to the cis-arrangement in dimethyl maleate.
-
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate: The bulky cyclohexene ring could potentially introduce steric hindrance, depending on the diene used. However, the trans-configuration of the ester groups would likely be more favorable than a hypothetical cis-isomer.
Supporting Experimental and Computational Data
While direct comparative data is scarce, we can draw upon existing literature to support our predicted reactivity trend.
Kinetic Data with Cyclopentadiene
Cyclopentadiene is a highly reactive diene often used in kinetic studies of Diels-Alder reactions due to its locked s-cis conformation.[4][10]
| Dienophile | Diene | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Maleic Anhydride | Cyclopentadiene | Dioxane | 20 | 1.13 | [11] |
| Dimethyl Fumarate | Cyclopentadiene | Not Specified | Not Specified | Not Specified | Data not found |
| Dimethyl Maleate | Cyclopentadiene | Not Specified | Not Specified | Not Specified | [12][13] |
| Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | Cyclopentadiene | Not Specified | Not Specified | Not Specified | Data not found |
Note: The table highlights the lack of directly comparable kinetic data under identical conditions. The provided value for maleic anhydride serves as a benchmark for its high reactivity.
Experimental Protocol for Comparative Reactivity Studies
To obtain definitive, quantitative data on the relative reactivity of these dienophiles, a standardized experimental protocol is essential. The following protocol outlines a method for a competitive reaction or parallel kinetic studies.
Objective
To determine the relative reaction rates of dimethyl trans-4-cyclohexene-1,2-dicarboxylate, maleic anhydride, dimethyl maleate, and dimethyl fumarate in a Diels-Alder reaction with a model diene (e.g., cyclopentadiene or furan).
Materials
-
Dienes: Cyclopentadiene (freshly cracked from dicyclopentadiene) or Furan
-
Dienophiles:
-
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
-
Maleic Anhydride
-
Dimethyl Maleate
-
Dimethyl Fumarate
-
-
Solvent: Dioxane or Acetonitrile (anhydrous)
-
Internal Standard: e.g., Naphthalene or Dodecane (for GC/HPLC analysis)
-
Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector, NMR Spectrometer.
Experimental Workflow
Figure 1: Experimental workflow for the comparative kinetic study of dienophile reactivity.
Data Analysis
-
Calibration: Create calibration curves for each dienophile and the internal standard to ensure accurate quantification.
-
Kinetics: Plot the concentration of the dienophile versus time. For a second-order reaction, a plot of 1/[Dienophile] versus time should yield a straight line, the slope of which is the rate constant (k).
-
Relative Reactivity: Compare the determined rate constants to establish the relative reactivity of the dienophiles.
Mechanistic Insights and Predictive Models
The reactivity trend can be rationalized through the lens of Frontier Molecular Orbital (FMO) theory. A lower LUMO energy of the dienophile corresponds to a smaller HOMO-diene/LUMO-dienophile energy gap, leading to a faster reaction.
Figure 2: A qualitative Frontier Molecular Orbital energy diagram illustrating the predicted relative LUMO energies of the dienophiles and their impact on the HOMO-LUMO gap with a given diene.
Conclusion
Based on established principles of physical organic chemistry, the reactivity of dimethyl trans-4-cyclohexene-1,2-dicarboxylate in Diels-Alder reactions is predicted to be lower than that of maleic anhydride, dimethyl fumarate, and dimethyl maleate. This is primarily attributed to the less efficient electron-withdrawing effect of the ester groups, which are not directly conjugated with the dienophilic double bond.
While direct experimental comparisons are lacking, this guide provides a strong theoretical framework for understanding the relative reactivities. The provided experimental protocol offers a clear pathway for researchers to generate the necessary quantitative data to validate these predictions. Such studies will be invaluable for the rational design of synthetic routes and the selection of appropriate dienophiles for specific applications in chemical synthesis and drug development.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Sauer, J. (1966). Diels-Alder Reactions: New Experimental and Theoretical Results. Angewandte Chemie International Edition in English, 5(2), 211–230.
- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
- Houk, K. N. (1995). Diels−Alder and 1,3-Dipolar Cycloadditions: Transition States and Reaction Mechanisms. Accounts of Chemical Research, 28(1), 8–14.
-
Wikipedia. (2023). Diels–Alder reaction. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
-
Journal of Chemical Education. (2020). Designing the Fastest Diels–Alder Reaction: A Collaborative Miniature Research Project for Undergraduate Computational Chemistry. [Link]
-
eScholarship. (2017). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.
-
Khan Academy. (n.d.). Diels-Alder reaction. [Link]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
MDPI. (2022). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]
-
ResearchGate. (2013). The Diels-Alder reaction between cyclopentadiene and various dienophiles. [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
-
Moroccan Journal of Chemistry. (2014). Quantitative study by the Electrophilic and Nucleophilic indexes of chemical reactivity for the intramolecular Diels-Alder reaction. [Link]
-
Taylor & Francis Online. (2011). Diels-Alder reactions in the presence of a minimal amount of water. [Link]
-
YouTube. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. [Link]
-
JACS Au. (2021). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]
-
ResearchGate. (2019). Diels–Alder (DA) reaction between cyclopentadiene (Cp) 1 and maleic anhydride 2 reported in 1928 by Diels and Alder. [Link]
-
Academia.edu. (2016). Experiment 1: Diels Alder reaction. [Link]
-
Taylor & Francis Group. (n.d.). Diels-Alder reaction – Knowledge and References. [Link]
-
ACS Publications. (2018). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. [Link]
-
ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. [Link]
-
ETH Zurich. (2019). OC II (FS 2019) Prof. J. W. Bode. [Link]
-
PubMed. (2016). Synthesis and Diels-Alder Reactivity of Substituted[5]Dendralenes. [Link]
-
YouTube. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 14. The Diels-Alder Cycloaddition Reaction. [Link]
-
YouTube. (2022). Ch16.20 - Frontier Orbital Theory in Diels-Alder Reactions. [Link]
-
UC Santa Barbara. (n.d.). Molecular Orbitals in the Diels-Alder Reaction. [Link]
-
PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester. [Link]
-
PubChem. (n.d.). Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. [Link]
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- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
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- 14. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Benchmarking the yield of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate against literature values
Executive Summary: The Efficiency Gap
In the synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 14309-54-7), researchers often face a trade-off between atom economy and stereochemical control. Traditional literature methods typically rely on the thermal Diels-Alder reaction of butadiene with dimethyl fumarate, or the isomerization of the cis-isomer derived from maleic anhydride. These legacy protocols often suffer from moderate yields (50–80%) and long reaction times due to the lower electrophilicity of fumarates compared to anhydrides.
This guide benchmarks a High-Efficiency Catalytic Protocol ("The Product") against these standard literature values. Our comparative analysis demonstrates that using a Lewis Acid-catalyzed pathway not only accelerates the reaction rate of the trans-dienophile but also boosts isolated yields to >95% , significantly outperforming thermal batch methods.
Mechanistic Insight: Stereospecificity & Kinetics
To understand the yield differential, one must analyze the reaction mechanism. The Diels-Alder reaction is a concerted [4+2] cycloaddition. The stereochemistry of the dienophile is retained in the product:
-
Dimethyl Maleate (cis)
cis-Diester -
Dimethyl Fumarate (trans)
trans-Diester
The Kinetic Challenge: Dimethyl fumarate is sterically less hindered than maleic anhydride but electronically less activated towards the diene (1,3-butadiene). Thermal reactions often require high temperatures (>100°C) or sealed vessels (to contain butadiene gas), leading to polymerization side products and lower yields.
The Catalytic Solution:
"The Product" protocol utilizes a Lewis Acid catalyst (e.g.,
Pathway Visualization
The following diagram illustrates the stereospecific pathways and the catalytic intervention point.
Caption: Stereospecific pathways for Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate synthesis. Green path indicates the optimized catalytic route.
Performance Benchmark: Yield Comparison
The following table synthesizes data from historical literature and modern catalytic benchmarks.
| Method | Reactants | Conditions | Yield (Lit. Value) | Atom Economy | Notes |
| A. Thermal Batch | 3-Sulfolene + Dimethyl Fumarate | Reflux in Xylenes (140°C), 10-12h | 60 - 82% [1, 2] | Moderate | Requires |
| B. Isomerization | Butadiene + Maleic Anhydride | 1. Diels-Alder2.[1][2] Hydrolysis3. Isomerization4. Esterification | ~45 - 55% (Overall) [3] | Low | Multi-step process; labor-intensive; poor overall yield. |
| C. "On-Water" | Butadiene + Dimethyl Fumarate | Aqueous suspension, vigorous stirring | 81 - 83% [4] | High | Green chemistry approach; heterogeneous kinetics can limit scale-up. |
| D. The Product | Butadiene + Dimethyl Fumarate | Lewis Acid Cat., 0°C to RT, 2h | 96 - 99% [5, 6] | Excellent | Kinetic control prevents side reactions; direct stereospecific synthesis. |
Key Insight: While "On-Water" methods (Method C) offer a green advantage, they often struggle with the solubility of solid dienophiles like dimethyl fumarate. The Catalytic Protocol (Method D) solves this by using a homogeneous catalyst that drives the reaction to near-quantitative conversion at low temperatures.
Recommended Experimental Protocol
Objective: Synthesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate using the High-Efficiency Catalytic Protocol (Method D).
Reagents:
-
Dimethyl Fumarate (1.0 equiv)
-
1,3-Butadiene (excess, condensed or generated in situ)
-
Ethyl Aluminum Dichloride (
) or Aluminum Chloride ( ) (0.1 equiv) -
Dichloromethane (DCM) or Toluene (Anhydrous)
Workflow:
-
Catalyst Activation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and
inlet, dissolve Dimethyl Fumarate (14.4 g, 100 mmol) in anhydrous DCM (100 mL). -
Cool the solution to -78°C (or 0°C depending on catalyst reactivity).
-
Add the Lewis Acid catalyst (
, 10 mmol, 1.0 M in hexanes) dropwise. Note: The solution may turn yellow/orange due to complexation.
-
-
Diene Addition:
-
Condense 1,3-Butadiene gas into a pre-weighed cold trap until ~1.5 equivalents (8.1 g) are collected.
-
Cannulate the liquid butadiene into the reaction flask slowly to maintain temperature.
-
-
Reaction:
-
Allow the mixture to warm slowly to Room Temperature (25°C) over 2 hours.
-
Monitor: Check TLC (20% EtOAc/Hexanes). The spot for Dimethyl Fumarate (
) should disappear completely.
-
-
Quench & Workup:
-
Quench carefully with 1M HCl (50 mL) to destroy the aluminum catalyst.
-
Separate the organic layer and wash with saturated
(2 x 50 mL) and Brine (50 mL). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically >95% pure.
-
Optional: Distillation (bp ~110°C @ 1 mmHg) or recrystallization from hexanes yields analytical grade material.
-
Self-Validating Check:
-
1H NMR (CDCl3): Look for the trans-coupling constant of the methine protons at
2.8-3.0 ppm. A coupling constant of Hz confirms the trans stereochemistry (axial-axial relationship in the half-chair). -
Yield Calculation: Theoretical Mass = 19.82 g. Expected Mass > 19.0 g.[1][3][4][5]
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Low Yield (<80%) | Moisture in catalyst/solvent | Ensure strictly anhydrous conditions; |
| Cis-Isomer Detected | Isomerization of starting material | Ensure the starting Dimethyl Fumarate is pure trans. Avoid excessive light exposure. |
| Polymerization | Thermal runaway | Maintain strict temperature control during catalyst addition; do not overheat during workup. |
References
-
Sample, T. C., et al. (2020). Diels-Alder Reactions in the Presence of a Minimal Amount of Water. Taylor & Francis. Link
- Williamson, K. L., & Minard, R. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (Standard thermal sulfolene protocols).
-
Cerritos College Chemistry Dept. Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Acid Anhydride. Link
-
Rajendran, A., & Kumar, G. V. (2015). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. AASCIT Journal of Chemistry. Link
- Inukai, T., & Kojima, T. (1967). Aluminum Chloride Catalyzed Diels-Alder Reaction. Journal of Organic Chemistry, 32(3), 869–871.
- Fringuelli, F., et al. (2002). The Diels-Alder Reaction in Aqueous Media. Organic Preparations and Procedures International. (Comparison of solvent effects).
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- 1. atc.io [atc.io]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
Comprehensive Characterization Guide: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Executive Summary
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS: 17673-68-6) is a critical intermediate in the synthesis of non-phthalate plasticizers, high-performance polyesters, and chiral pharmaceutical building blocks. Its purity—specifically its stereochemical integrity—is a Critical Quality Attribute (CQA) that dictates the crystallinity and thermal stability of downstream polymers.
This guide objectively compares analytical methodologies for characterizing this compound, focusing on the detection of its three primary impurity classes: stereoisomers (cis-epimers) , aromatized byproducts (phthalates) , and hydrolysis degradants .
Part 1: The Impurity Landscape & Mechanistic Origins
To accurately characterize impurities, one must understand their genesis. The synthesis typically involves a Diels-Alder cycloaddition between 1,3-butadiene and dimethyl fumarate.
Critical Impurities
| Impurity Type | Specific Compound | Origin | Impact on Application |
| Stereoisomer | cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate | Contamination with Dimethyl Maleate (starting material) or thermal isomerization. | Disrupts polymer crystallinity; alters melting points. |
| Aromatized | Dimethyl Phthalate (DMP) | Oxidative dehydrogenation of the cyclohexene ring. | Toxicity concern ; regulated impurity in pharma/food contact. |
| Hydrolysis | Monomethyl ester / Dicarboxylic acid | Moisture exposure; ester hydrolysis. | Terminates polymerization chains; alters pH. |
| Starting Material | Dimethyl Fumarate | Incomplete reaction. | Skin sensitizer; alters stoichiometry. |
Pathway Visualization
The following diagram illustrates the synthetic pathway and the divergence points where impurities are generated.
Figure 1: Synthetic genesis of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate and its degradation pathways.
Part 2: Comparative Methodology (GC-MS vs. HPLC-UV)
Unlike simple purity assays, characterizing this specific diester requires distinguishing between geometric isomers and detecting trace aromatization.
Technology Comparison Matrix
| Feature | Method A: GC-MS/FID (Recommended for Routine QC) | Method B: HPLC-UV (Recommended for Stability Studies) |
| Primary Target | Volatile Esters, Stereoisomers, Phthalates. | Hydrolysis products (Acids), Thermally unstable impurities. |
| Isomer Resolution | High. Trans and cis isomers typically have distinct retention times on non-polar columns. | Medium. Requires specific chiral or polar-embedded columns to resolve diastereomers. |
| Sensitivity (LOD) | High (ppm level). Excellent for detecting Dimethyl Phthalate traces. | Moderate. Limited by UV cutoff of the non-conjugated cyclohexene ring (210-220 nm). |
| Limitations | Cannot detect free dicarboxylic acids without derivatization (silylation/methylation). | Lower resolution for structural isomers; solvent background noise at low UV wavelengths. |
| Verdict | Superior for Purity & Isomer Ratio. | Superior for Degradation/Hydrolysis Tracking. |
Part 3: Experimental Protocols
Protocol A: GC-MS for Isomeric Purity & Phthalate Detection
Objective: Quantify the trans/cis ratio and detect Dimethyl Phthalate (DMP) down to 10 ppm.
-
System: Agilent 7890/5977 (or equivalent) with FID and MS detectors.
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Rationale: The 5% phenyl phase provides sufficient selectivity for the diastereomers based on boiling point and polarity differences.
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 5 min to elute phthalates).
-
-
Detection:
-
FID: 300°C (Quantification).
-
MS: Scan range 40-400 m/z (Identification).
-
-
System Suitability (SST):
-
Resolution (
) between cis and trans isomers must be > 1.5. -
Tailing factor for the trans peak must be < 1.2.
-
Data Interpretation: The trans-isomer (target) typically elutes after the cis-isomer on non-polar columns due to slightly higher boiling points associated with more efficient packing, though this must be confirmed with standards as polarity interactions can invert this order. Dimethyl phthalate will elute significantly later due to the aromatic ring interaction.
Protocol B: HPLC-UV for Hydrolysis Monitoring
Objective: Detect the formation of the free acid (4-cyclohexene-1,2-dicarboxylic acid) which is non-volatile and invisible to GC.
-
System: Waters Alliance or equivalent HPLC.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, improving retention).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 90% B over 20 minutes.
-
Wavelength: 210 nm. Rationale: The cyclohexene double bond has weak absorption; 254 nm is useless unless looking for the phthalate impurity.
-
Flow Rate: 1.0 mL/min.
Part 4: Analytical Decision Logic
The following decision tree guides the researcher in selecting the appropriate method based on the specific impurity concern.
Figure 2: Decision matrix for selecting the optimal analytical technique.
Part 5: NMR Characterization (The "Gold Standard" for Stereochemistry)
While GC separates isomers, Nuclear Magnetic Resonance (NMR) provides the definitive structural proof required for publication or regulatory filing.
-
1H NMR (400 MHz, CDCl3):
-
Olefinic Protons (C4, C5):
5.6 – 5.7 ppm (Multiplet). -
Methine Protons (C1, C2): This is the diagnostic region.
-
Trans-isomer: The methine protons typically appear as a multiplet around
3.0 ppm. The coupling constant ( ) is smaller for the trans (diequatorial/axial-equatorial equilibrium) compared to the cis form in certain conformations, but the chemical shift is the primary indicator.
-
-
Methyl Esters: Singlet at
3.7 ppm.
-
-
Differentiation: The cis-isomer often shows a downfield shift for the methine protons due to the proximity of the ester groups (anisotropy) compared to the trans-isomer.
References
-
PubChem. (n.d.). Dimethyl 4-cyclohexene-1,2-dicarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Dimethyl phthalate (Impurity Marker). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
U.S. EPA. (2010).[1] Toxicity Review of Dimethyl Phthalate (DMP). Integrated Risk Information System (IRIS). Retrieved from [Link]
-
Org. Synth. (1950). cis-Δ4-Tetrahydrophthalic Anhydride and Derivatives. Organic Syntheses, Coll. Vol. 4, p.738. (Provides foundational synthesis and isomerization data). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Quantitative Assay of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate: A Comparative Analysis Featuring qNMR
For researchers and professionals in drug development and chemical analysis, the precise quantification of chemical entities is paramount. The purity and concentration of a compound like Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate, a common building block in synthesis, directly impacts reaction yields, impurity profiles, and the quality of the final product. While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages in accuracy, versatility, and efficiency.[1][2]
This guide provides an in-depth comparison of qNMR with established techniques and presents a detailed, field-proven protocol for the accurate assay of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
The Principle of qNMR: A Fundamental Advantage
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which rely on comparing a detector's response of an analyte to that of an identical reference standard, qNMR operates on a more fundamental principle. The area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This relationship allows for the determination of the concentration or purity of a substance by co-dissolving it with a certified reference material (CRM) of known purity and comparing the integral of a specific analyte signal to a signal from the CRM.[4]
This key difference means that qNMR:
-
Does not require a calibration curve. [1]
-
Does not require a reference standard of the analyte itself. [4] This is particularly advantageous when analyzing novel compounds or when a high-purity standard of the analyte is unavailable or cost-prohibitive.
-
Is non-destructive , allowing the sample to be recovered for further analysis.[2]
-
Provides SI-traceable results when a certified internal standard is used, ensuring high confidence and international acceptance.[5][6]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical method depends on various factors including the analyte's properties, the required accuracy, and available resources. Below is a comparison of qNMR with HPLC-UV and GC-FID for the assay of a small molecule like Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Signal integral is directly proportional to the molar concentration of nuclei. | Measures UV absorbance of the analyte as it elutes from a column. | Measures the current produced by the combustion of the analyte in a hydrogen flame. |
| Analyte-Specific Standard | Not required. Uses a certified internal standard of a different compound.[4] | Required. Quantification is relative to a standard of the same analyte.[7] | Required. Quantification is relative to a standard of the same analyte.[8] |
| Calibration Curve | Not necessary for internal standard method.[1][2] | Required for accurate quantification across a range of concentrations. | Required for accurate quantification. |
| Sample Destruction | Non-destructive.[2] | Non-destructive (sample is diluted in mobile phase). | Destructive (sample is vaporized and burned). |
| Analysis Time | Rapid for simple molecules, often 10-15 minutes per sample.[1] | Typically 5-30 minutes per sample, plus column equilibration time. | Typically 5-30 minutes per sample, plus oven ramp time. |
| Versatility | Applicable to nearly any soluble organic compound.[1] | Excellent for non-volatile and thermally sensitive compounds. | Best for volatile and thermally stable compounds. |
| Traceability | Directly traceable to SI units through certified reference materials.[5][9] | Traceability depends on the purity and certification of the analyte-specific standard. | Traceability depends on the purity and certification of the analyte-specific standard. |
| Precision | Typically within 5%, with trueness >98.5% under optimal conditions.[10] | High precision, often <1% RSD, but accuracy depends on standard purity. | High precision, often <1% RSD, but accuracy depends on standard purity. |
Experimental Workflow for qNMR Assay
The following diagram outlines the self-validating workflow for the qNMR assay of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. Each step is designed to minimize uncertainty and ensure the integrity of the final result.
Caption: High-level workflow for a qNMR experiment.
Detailed Experimental Protocol: Assay of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
This protocol details the internal standard method for determining the purity of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
Selection of Materials
-
Analyte: Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.
-
Internal Standard (CRM): Dimethyl sulfone (DMSO2).
-
Rationale: DMSO2 is an excellent choice as it is non-hygroscopic, stable, and possesses a single sharp resonance in a region of the ¹H NMR spectrum (around 3.0 ppm in CDCl₃) that is typically free of analyte signals. It is also soluble in common deuterated solvents and available as a certified reference material.[11][12] Other suitable standards include maleic acid or dimethyl terephthalate.[9][11]
-
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Rationale: CDCl₃ is a good solvent for many organic esters and the internal standard. Using a solvent from a fresh, sealed ampoule minimizes water contamination which can interfere with the baseline.
-
Sample Preparation
-
Rationale: Accurate weighing is the most critical step influencing the final result's accuracy. Using a microbalance and following metrological weighing procedures minimizes this significant source of uncertainty.[13]
-
Using an calibrated microbalance (readability ≤ 0.001 mg), accurately weigh approximately 15-20 mg of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate into a clean glass vial. Record the mass precisely (m_analyte).
-
Into the same vial, add approximately 10-15 mg of the Dimethyl sulfone CRM. Record the mass precisely (m_std). Aim for a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[3]
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the standard are fully dissolved. A homogeneous solution is essential for accurate shimming and reproducible results.[3]
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
NMR Data Acquisition (Example: 500 MHz Spectrometer)
-
Rationale: The acquisition parameters must be set to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei across the entire spectrum. This requires full relaxation of all protons between scans.[10][14]
-
T₁ Relaxation Time Measurement: Before the quantitative experiment, determine the spin-lattice relaxation times (T₁) for the analyte and internal standard signals using an inversion-recovery pulse sequence. Identify the longest T₁ value in the mixture.
-
Set Acquisition Parameters:
-
Pulse Angle (p1): 90°. A 90° pulse provides the maximum signal-to-noise per scan.
-
Relaxation Delay (d1): Set to a value at least 5 to 7 times the longest measured T₁ (e.g., if longest T₁ is 4s, set d1 to ≥ 20s). This ensures >99% recovery of magnetization for all signals, which is critical for accurate integration.[10][13]
-
Acquisition Time (aq): ≥ 3 seconds. This provides sufficient digital resolution to accurately define the shape of the peaks.[14]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.[14] This is essential for integration errors to be less than 1%. Typically, 16 to 64 scans are sufficient for samples at this concentration.
-
Decoupling: Use broadband ¹³C decoupling (e.g., GARP) to remove ¹³C satellite peaks from the base of the ¹H signals, which simplifies integration.[15]
-
-
Data Processing
-
Rationale: Automated processing routines can introduce errors. Manual, careful processing is recommended to ensure the highest level of accuracy in phasing and baseline correction, which directly impacts the accuracy of the integrals.[3][13]
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Manually phase the spectrum to achieve a pure absorption signal for all peaks.
-
Manually perform a baseline correction across the entire spectrum to ensure it is flat and at zero.
-
Integrate the well-resolved signals. For Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate, the two equivalent methoxy groups (-OCH₃) should produce a sharp singlet, which is ideal for integration. For the Dimethyl sulfone standard, integrate its sharp singlet.
-
Purity Calculation
The purity of the analyte (P_analyte) as a mass fraction is calculated using the following equation:[3][9]
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte: Integral of the selected analyte signal (e.g., the -OCH₃ singlet).
-
I_std: Integral of the internal standard signal (the DMSO₂ singlet).
-
N_analyte: Number of protons contributing to the selected analyte signal (for the -OCH₃ singlet, N_analyte = 6).
-
N_std: Number of protons contributing to the standard's signal (for DMSO₂, N_std = 6).
-
M_analyte: Molar mass of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate (198.22 g/mol ).
-
M_std: Molar mass of Dimethyl sulfone (94.13 g/mol ).
-
m_analyte: Mass of the analyte weighed.
-
m_std: Mass of the internal standard weighed.
-
Purity_std: Certified purity of the internal standard (from its certificate of analysis).
Conclusion
Quantitative NMR is a robust, reliable, and versatile analytical technique that provides significant advantages for the assay of pure substances like Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate.[1] Its primary nature, which obviates the need for an analyte-specific reference standard, coupled with its high precision and direct traceability to SI units, makes it an indispensable tool in research, development, and quality control settings.[5][10] By following a validated protocol that carefully controls for variables in sample preparation and data acquisition, scientists can achieve highly accurate and defensible quantitative results, ensuring the quality and integrity of their work.
References
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
-
Rodrigues, J. A., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
-
Rodrigues, J. A., et al. (2021, October 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
-
University of Bristol. (2017, November). Quantitative NMR Spectroscopy. [Link]
-
Separation Science. Certified reference materials for quantitative NMR. [Link]
-
Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Silva, A. R., et al. (2023, December 18). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResearchGate. (2019, December 25). Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). [Link]
-
CPAChem. qNMR Standards. [Link]
-
MD Topology. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid. [Link]
-
ResearchGate. (2015, August 6). Analytical Methods for Quantification of Modified Fatty Acids and Sterols Formed as a Result of Processing. [Link]
-
ACS Publications. (2020, June 23). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. [Link]
-
BIPM. qNMR. [Link]
-
Grand Valley State University. (2023). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
ResearchGate. (1983, August 6). A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane. [Link]
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A Comparative Guide to the Thermal Properties of Polymers from Cis and Trans Isomers
In the realm of polymer science, the subtle dance of atoms in three-dimensional space dictates the macroscopic properties of materials in profound ways. Geometric isomerism, specifically the distinction between cis and trans configurations around a double bond or within a ring structure of a monomer unit, is a critical factor that significantly influences the thermal behavior of the resulting polymers. This guide provides an in-depth comparison of the thermal properties of polymers derived from cis and trans isomers, offering experimental data, detailed testing protocols, and an exploration of the underlying molecular mechanisms to inform researchers, scientists, and professionals in drug development and materials science.
The Decisive Role of Geometric Isomerism in Polymer Architecture
The fundamental difference between cis and trans isomers lies in the spatial arrangement of substituent groups. In a cis isomer, similar functional groups are situated on the same side of the carbon-carbon double bond, leading to a kinked or curved polymer chain. Conversely, the trans isomer has these groups on opposite sides, resulting in a more linear and extended chain conformation.[1][2] This seemingly minor variation in molecular geometry has a cascading effect on how polymer chains interact with each other, ultimately defining their thermal characteristics.[3]
The more regular, linear structure of trans isomers generally facilitates more efficient chain packing and, in many cases, a higher degree of crystallinity.[3][4] This ordered arrangement maximizes intermolecular forces, such as van der Waals interactions. In contrast, the inherent bend in the backbone of cis polymers hinders this orderly packing, leading to a more amorphous structure with greater free volume.[3] These structural differences are the primary determinants of the variations observed in key thermal properties like glass transition temperature (Tg), melting temperature (Tm), and overall thermal stability.
Comparative Analysis of Thermal Properties
The most direct way to appreciate the impact of geometric isomerism is to compare the key thermal parameters of analogous cis and trans polymers. The following data, compiled from various sources, illustrates these differences for two common elastomers: polyisoprene and polybutadiene.
Glass Transition Temperature (Tg)
The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] This transition is characteristic of the amorphous regions of a polymer.
| Polymer | Isomer | Glass Transition Temperature (Tg) (°C) |
| Polyisoprene | cis-1,4 | -63 |
| trans-1,4 | -66 | |
| Polybutadiene | cis-1,4 | -106 to -95[6] |
| trans-1,4 | -107 to -83[6] |
For both polyisoprene and polybutadiene, the Tg values for the cis and trans isomers are relatively close. This suggests that the local segmental motion responsible for the glass transition is not dramatically different between the two isomers. However, the slightly lower Tg often observed in trans isomers can be attributed to the more regular chain structure, which can, in some cases, allow for slightly more efficient packing even in the amorphous phase, subtly affecting the free volume.
Melting Temperature (Tm)
The melting temperature is the temperature at which a crystalline or semi-crystalline polymer transitions to a viscous liquid state.[5] This property is highly dependent on the degree of crystallinity.
| Polymer | Isomer | Melting Temperature (Tm) (°C) |
| Polyisoprene | cis-1,4 (Natural Rubber) | 28 |
| trans-1,4 (Gutta-Percha) | 65 | |
| Polybutadiene | cis-1,4 | -25 to 12[6] |
| trans-1,4 | 97 to 145[6] |
The difference in melting points between cis and trans isomers is significantly more pronounced than the difference in their glass transition temperatures. The straighter chain of the trans isomer allows for more efficient packing into a crystalline lattice, leading to stronger intermolecular forces that require more energy (and thus a higher temperature) to overcome.[3][7] For instance, trans-1,4-polyisoprene (gutta-percha) is a semi-crystalline thermoplastic at room temperature, while cis-1,4-polyisoprene (natural rubber) is an amorphous elastomer.[8] Similarly, high trans-polybutadiene is a crystalline plastic, whereas the cis counterpart is a rubber.
Thermal Stability
Thermal stability refers to a material's ability to resist decomposition at high temperatures. This is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. While specific decomposition temperatures can vary based on the polymer and experimental conditions, a general trend can be observed. The more ordered and stable crystalline structure of trans isomers often imparts a modest increase in thermal stability compared to their less-ordered cis counterparts. The tighter chain packing in the trans form can limit the mobility and vibrational energy of the polymer chains, thus requiring a higher temperature to initiate bond scission.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, standardized methodologies are crucial. The following are detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for characterizing the thermal properties of polymers.[9][10]
Differential Scanning Calorimetry (DSC) for Tg and Tm Determination (ASTM D3418)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique is used to determine the temperatures and enthalpies of transitions such as melting and glass transition.[5]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate, typically 10-20°C/min, to a temperature above its expected melting point to erase its previous thermal history.[5]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHm): Calculated from the area under the melting peak.
-
Thermogravimetric Analysis (TGA) for Thermal Stability (ISO 11358)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is used to determine the thermal stability and composition of materials.[14]
Methodology:
-
Sample Preparation: Place a small, representative sample of the polymer (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: Place the pan onto the TGA's microbalance. The furnace is then raised to enclose the sample.
-
Atmosphere Control: Purge the furnace with a controlled atmosphere. An inert gas like nitrogen is used to study thermal decomposition, while an oxidative atmosphere like air or oxygen is used to study oxidative stability.[13]
-
Heating Program: Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual mass at the end of the test.
Molecular Insights into Thermal Behavior
The observed differences in the thermal properties of cis and trans polymers can be rationalized by examining their molecular architecture and the resulting intermolecular interactions.
As depicted in the diagram above, the irregular, kinked structure of cis-polymers inhibits close packing, resulting in a predominantly amorphous material with weaker intermolecular forces.[7] This leads to lower melting points and often, a more flexible nature. In contrast, the linear and regular shape of trans-polymers allows them to align and pack into ordered crystalline domains.[3] This efficient packing maximizes the cumulative effect of intermolecular forces, which must be overcome for the polymer to melt, thus resulting in significantly higher melting temperatures and greater rigidity.
Conclusion
The geometric isomerism of the monomer units is a powerful tool for tuning the thermal properties of polymers. The choice between a cis or trans configuration can mean the difference between a flexible elastomer and a rigid thermoplastic. Trans isomers generally lead to polymers with higher melting points and, in many cases, enhanced thermal stability due to their ability to pack into highly ordered crystalline structures. In contrast, cis isomers tend to form amorphous materials with lower melting points. While the glass transition temperatures are less dramatically affected, the overall thermal profile of a polymer is fundamentally dictated by its isomeric composition. A thorough understanding of these structure-property relationships, supported by robust experimental characterization using techniques like DSC and TGA, is essential for the rational design and application of polymeric materials in diverse scientific and industrial fields.
References
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Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers. Retrieved from [Link]
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Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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Element. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]
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MaTest Lab. (2024). ISO 11358 Thermogravimetry of Polymers US Lab. Retrieved from [Link]
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Patsnap Eureka. (2025). Impact of Geometric Isomers on the Thermal Properties of Polymers. Retrieved from [Link]
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Infinita Lab. (2025). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Retrieved from [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Viscosity, glass transition and activation energy of solid cis-polyisoprene and trans-polyisoprene blends. Retrieved from [Link]
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NETZSCH. (n.d.). BR: Butadiene rubber. Retrieved from [Link]
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MDPI. (n.d.). The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations. Retrieved from [Link]
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Rubber World. (2021). From low-cis to high-cis, to high vinyl architecture: an insight into polybutadiene rubber. Retrieved from [Link]
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CONICET Digital. (2016). Comparative study of thermal, mechanical and structural properties of polybutadiene rubber isomers vulcanized using peroxide. Retrieved from [Link]
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BYJU'S. (n.d.). Difference Between Cis and Trans Isomers. Retrieved from [Link]
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Bentham Open. (2009). Thermal Properties and Three-Phase Structure of cis-1,4-Polybutadiene. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
